molecular formula C31H50O4 B564603 Methyl lycernuate A

Methyl lycernuate A

Cat. No.: B564603
M. Wt: 486.7 g/mol
InChI Key: YJCLBMDGUOAHFA-BUWPLOKVSA-N
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Description

Methyl lycernuate A is a useful research compound. Its molecular formula is C31H50O4 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21-,22-,23+,24+,25-,28-,29+,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCLBMDGUOAHFA-BUWPLOKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Case of Methyl Lycernuate A: A Search for a Ghost in the Phytochemical Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, the compound designated as "Methyl lycernuate A" remains an enigma. While a CAS number (56218-46-3) is assigned to this name, and it is listed by some chemical suppliers as a triterpenoid, there is a conspicuous absence of primary research detailing its discovery, isolation, and biological properties. This lack of foundational data makes it impossible to construct an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals, the starting point for evaluating a novel compound is the peer-reviewed scientific literature. This is where the story of a natural product's discovery unfolds, from the initial extraction from a biological source to its structural elucidation and preliminary biological screening. In the case of this compound, this crucial chapter appears to be missing from the public record.

Our investigation into the phytochemical profiles of plants from the Ardisia genus and the broader Myrsinaceae family, which are often rich sources of novel compounds, did not yield any mention of "this compound." These searches revealed a diverse array of bioactive molecules, including benzoquinones, flavonoids, and triterpenoid saponins, yet none were identified as the compound .

The path forward for any meaningful investigation into "this compound" would necessitate the identification of a primary scientific publication. Such a paper would be expected to contain the following critical information:

  • Source Organism: The specific plant, fungus, or marine organism from which this compound was first isolated.

  • Extraction and Isolation Protocols: Detailed methodologies outlining the solvents, chromatographic techniques (e.g., column chromatography, HPLC), and other procedures used to separate the compound from the source material.

  • Structural Elucidation Data: Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), used to determine the precise chemical structure of the molecule.

  • Quantitative Data: Information such as the yield of the isolated compound from the source material and its purity.

  • Preliminary Biological Activity: The results of initial assays to determine if the compound exhibits any biological effects, which would be the first step in understanding its potential therapeutic applications and associated signaling pathways.

Without this fundamental information, any discussion of experimental protocols, data presentation in tabular format, or visualization of signaling pathways would be purely speculative and lack the scientific rigor required by the target audience.

We have created a logical workflow diagram to illustrate the necessary steps to fulfill the original request, should a primary source for "this compound" be identified.

G Workflow for Characterizing a Novel Natural Product A Identify Primary Scientific Publication for 'this compound' B Extract Data on Discovery & Isolation A->B C Detail Experimental Protocols B->C D Summarize Quantitative Data B->D E Investigate Biological Activity & Signaling Pathways B->E F Generate In-Depth Technical Guide C->F G Create Data Tables D->G H Develop Signaling Pathway Diagrams (Graphviz) E->H G->F H->F

Methyl Lycernuate A: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A is the methyl ester of Lycernuic acid A, a serratene-type pentacyclic triterpenoid. This document provides a detailed overview of the natural sources, isolation, and proposed biosynthetic pathway of its parent compound, Lycernuic acid A. While "this compound" itself is not extensively documented as a naturally occurring compound, its existence is inferred from the isolation of related methyl esters from natural sources and the common practice of esterification for analytical and derivatization purposes. This guide consolidates available scientific information, presenting quantitative data, experimental methodologies, and visual representations of the relevant biochemical pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Isolation

Natural Occurrence

Lycernuic acid A is primarily isolated from club mosses of the Lycopodium genus (family Lycopodiaceae). The principal documented sources are:

  • Lycopodium cernuum L. (also known as Palhinhaea cernua (L.) Vasc. & Franco) [1]

  • Lycopodium serratum Thunb. (also known as Huperzia serrata (Thunb.) Trev.) [2]

  • Lycopodium clavatum L. [3]

These plants are known to produce a diverse array of serratene triterpenoids, many of which exhibit interesting biological activities.[4]

Isolation Methodology

The isolation of Lycernuic acid A and its analogues from Lycopodium species typically involves solvent extraction followed by multi-step chromatographic separation. A representative experimental protocol, based on published methods, is outlined below.[3][5]

Experimental Protocol: Isolation of Serratene Triterpenoids from Lycopodium clavatum

  • Extraction:

    • Air-dried and powdered whole plants of Lycopodium clavatum are subjected to exhaustive extraction with methanol (MeOH) at room temperature.

    • The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning:

    • The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The serratene triterpenoids, including Lycernuic acid A, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are pooled and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

    • Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

Quantitative Data

Specific yield data for Lycernuic acid A from its natural sources is not widely reported in the literature. The concentration of secondary metabolites in plants can vary significantly based on geographical location, season of collection, and other environmental factors. However, a study on Lycopodium serratum provided the following yield for a crude extract:

Plant MaterialExtraction SolventYield of Crude Extract
Powdered Lycopodium serratumEthanol15% (w/w)
Powdered Lycopodium serratumAqueous20.8% (w/w)

Table 1: Yield of crude extracts from Lycopodium serratum.[6]

Further quantitative analysis of the ethyl acetate fraction, where Lycernuic acid A is expected to be found, would be required to determine its precise concentration.

Structural Elucidation and Spectroscopic Data

The structure of Lycernuic acid A has been determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Structure of Lycernuic Acid A

Chemical Formula: C₃₀H₄₆O₄ Molecular Weight: 470.69 g/mol IUPAC Name: 3β,21β-dihydroxy-serrata-14-en-24-oic acid

Spectroscopic Data

The process of elucidating such structures typically involves the following NMR experiments:

  • 1H NMR: To determine the proton chemical shifts and coupling constants.

  • 13C NMR: To identify the number of carbon atoms and their chemical environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for establishing the connectivity of the carbon skeleton.

Biosynthesis of Lycernuic Acid A

The biosynthesis of Lycernuic acid A follows the general pathway for triterpenoid synthesis, originating from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce the universal C30 precursor, squalene. The key steps in the formation of the serratene backbone and its subsequent modification to Lycernuic acid A are outlined below.

Formation of the Serratene Skeleton

The biosynthesis of the serratene skeleton is a unique variation of the typical triterpenoid cyclization. It is proposed to proceed through the following key enzymatic steps:

  • Epoxidation of Squalene: Squalene undergoes diepoxidation to form 2,3;22,23-dioxidosqualene.

  • Initial Cyclization to Pre-α-onocerin: A dioxidosqualene cyclase (LCC) catalyzes the cyclization of one end of the 2,3;22,23-dioxidosqualene molecule to form the intermediate, pre-α-onocerin.[1]

  • Formation of the Serratene Backbone: A second enzyme, a serratene synthase, then catalyzes the further cyclization of pre-α-onocerin to form the characteristic pentacyclic serratene skeleton with its distinctive seven-membered C-ring.[1][3]

Serratene Biosynthesis Squalene Squalene Dioxidosqualene 2,3;22,23-Dioxidosqualene Squalene->Dioxidosqualene Squalene Epoxidase Pre_a_onocerin Pre-α-onocerin Dioxidosqualene->Pre_a_onocerin Dioxidosqualene Cyclase (LCC) Serratene Serratene Skeleton Pre_a_onocerin->Serratene Serratene Synthase

Caption: Proposed biosynthetic pathway from squalene to the serratene skeleton.

Late-Stage Modifications

Following the formation of the serratene backbone, a series of oxidative modifications are required to produce Lycernuic acid A. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes known for their role in the functionalization of triterpenoid scaffolds.[4][7][8]

The proposed late-stage modifications include:

  • Hydroxylation: Introduction of hydroxyl groups at the C-3 and C-21 positions of the serratene skeleton.

  • Oxidation: Oxidation of the C-24 methyl group to a carboxylic acid.

The precise sequence of these oxidative steps and the specific enzymes involved in the biosynthesis of Lycernuic acid A have yet to be fully elucidated.

Lycernuic Acid A Biosynthesis Serratene Serratene Skeleton Hydroxylated_Serratene Hydroxylated Serratene Intermediate Serratene->Hydroxylated_Serratene Cytochrome P450s (Hydroxylation at C-3, C-21) Lycernuic_Acid_A Lycernuic Acid A Hydroxylated_Serratene->Lycernuic_Acid_A Cytochrome P450s (Oxidation at C-24)

Caption: Proposed late-stage oxidative modifications in the biosynthesis of Lycernuic Acid A.

This compound: Synthesis and Properties

This compound is the methyl ester derivative of Lycernuic acid A. While it has been reported as a new natural product from Lycopodium clavatum, it is more commonly synthesized in the laboratory for various purposes, including:

  • Improved solubility in less polar solvents.

  • Enhanced volatility for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Derivatization for further chemical modification and structure-activity relationship (SAR) studies.

Synthesis of this compound

The synthesis of this compound from Lycernuic acid A can be achieved through standard esterification methods.

Experimental Protocol: Fischer Esterification of Lycernuic Acid A

  • Reaction Setup: Dissolve Lycernuic acid A in an excess of anhydrous methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Workup: After completion of the reaction, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.

Esterification Workflow Start Lycernuic Acid A Reaction Dissolve in Methanol Add Acid Catalyst Reflux Start->Reaction Workup Neutralization Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Biological Activity

Serratene triterpenoids from Lycopodium species have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects.[3][4][9] For instance, several serratene triterpenoids isolated from Lycopodium cernuum have shown α-glucosidase inhibitory activity.[1] The biological activities of Lycernuic acid A and its methyl ester, this compound, are areas of ongoing research. The esterification of the carboxylic acid group can influence the compound's polarity and ability to cross cell membranes, potentially altering its biological activity.

Conclusion

This compound, as the methyl ester of the naturally occurring triterpenoid Lycernuic acid A, represents a compound of interest for further phytochemical and pharmacological investigation. This guide has provided a comprehensive overview of the current knowledge regarding its natural source, isolation, and biosynthesis. The elucidation of the specific enzymes involved in the late-stage modifications of the serratene skeleton presents an exciting avenue for future research, potentially enabling the biotechnological production of these complex natural products. The detailed experimental protocols and biosynthetic pathways presented herein serve as a foundational resource for researchers aiming to explore the chemical and biological potential of this compound and related serratene triterpenoids.

References

An In-depth Technical Guide to Methyl Lycernuate A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is a naturally occurring serratene triterpenoid and the methyl ester of lycernuic acid A. Primarily isolated from plants of the Lycopodium genus, this class of compounds has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound and its parent compound, Lycernuic acid A. Due to the limited availability of specific data for this compound, information from closely related serratene triterpenoids is included to provide a broader context for its potential properties and activities.

Physical and Chemical Properties

Specific experimental data for the physical and chemical properties of this compound are not extensively documented in publicly available literature. However, based on its chemical structure and data for its parent compound, Lycernuic acid A, as well as general characteristics of serratene triterpenoids, the following properties can be inferred.

Table 1: Physical and Chemical Properties of this compound and Lycernuic Acid A

PropertyThis compoundLycernuic Acid ASource
Molecular Formula C₃₁H₅₀O₄C₃₀H₄₈O₄ChemFaces, Pharmaffiliates[1][2]
Molecular Weight 486.73 g/mol 472.7 g/mol ChemFaces[1]
CAS Number 56218-46-353755-77-4ChemFaces, ChemicalBook[1][3]
Appearance Likely a white or off-white crystalline solidWhite or off-white crystalline solidInferred from related compounds
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Limited solubility in water.Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]ChemFaces[1]

Note: Properties for this compound are largely predicted based on its structure as a methyl ester and data available for Lycernuic acid A.

Spectral Data

Experimental Protocols

Isolation of Serratene Triterpenoids from Lycopodium Species

While a specific protocol for the isolation of this compound is not detailed, the general procedure for extracting serratene triterpenoids from Lycopodium species involves the following steps:

  • Extraction: The air-dried and powdered whole plant material is typically extracted with a solvent such as methanol at room temperature.

  • Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction, which is often rich in triterpenoids, is subjected to multiple chromatographic techniques for purification. This typically includes:

    • Silica Gel Column Chromatography: The fraction is separated into sub-fractions using a gradient of solvents, for example, a mixture of hexane and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is carried out to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using preparative HPLC, often with a C18 column and a mobile phase such as methanol-water.

The following diagram illustrates a general workflow for the isolation of serratene triterpenoids.

G plant Lycopodium Plant Material extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition silica Silica Gel Chromatography partition->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure Serratene Triterpenoid hplc->pure_compound

General workflow for the isolation of serratene triterpenoids.

Biological Activities and Signaling Pathways

Serratene triterpenoids, including compounds structurally related to this compound, have demonstrated a range of biological activities.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of serratene triterpenoids isolated from Lycopodium species. These compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 and BV-2).[4][5]

  • Cell Culture: BV-2 microglial cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for an extended period (e.g., 24-48 hours).[2]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[5]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Enzyme Inhibitory Activity

Lycernuic acid A has been shown to exhibit inhibitory effects against secreted aspartic proteases (SAPs) from Candida albicans, with an IC₅₀ value of 20 µg/mL.[1] SAPs are considered virulence factors in Candida infections, making their inhibitors potential antifungal agents.[6][7]

Several serratene triterpenoids isolated from Lycopodium cernuum have demonstrated potent α-glucosidase inhibitory activity, with IC₅₀ values in the micromolar range.[8] This enzyme is a target for the management of type 2 diabetes.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).[9][10]

  • Incubation: The test compound is pre-incubated with the α-glucosidase solution in a 96-well plate.[9]

  • Reaction Initiation: The reaction is started by adding the pNPG solution to the wells.

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a solution of sodium carbonate.[9]

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[9][10]

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells.

Signaling Pathway Involvement

The anti-inflammatory effects of many triterpenoids are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][11] In macrophages, LPS stimulation activates these pathways, leading to the transcription of pro-inflammatory genes and the production of inflammatory mediators like NO and various cytokines.[4][12] Triterpenoids can interfere with these pathways at different points, leading to a reduction in the inflammatory response.

The following diagram illustrates the general mechanism of anti-inflammatory action of triterpenoids by inhibiting the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

G cluster_0 Macrophage cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates DNA DNA AP1->DNA translocates to nucleus IκB IκB IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases NFkB->DNA translocates to nucleus Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes transcription Inflammatory_mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Proinflammatory_genes->Inflammatory_mediators translation Triterpenoids Triterpenoids (e.g., this compound) Triterpenoids->MAPK inhibit Triterpenoids->IKK inhibit

Inhibition of NF-κB and MAPK pathways by triterpenoids.

Conclusion

This compound, a serratene triterpenoid from Lycopodium species, represents a class of natural products with promising biological activities. While specific data on its physical and chemical properties are limited, studies on its parent compound, Lycernuic acid A, and other related triterpenoids suggest potential anti-inflammatory and enzyme-inhibitory effects. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism for the anti-inflammatory actions of these compounds. Further research is warranted to fully elucidate the physicochemical properties, pharmacological activities, and therapeutic potential of this compound. This will require detailed spectroscopic analysis, the development of specific isolation and synthesis protocols, and comprehensive in vitro and in vivo biological evaluations.

References

Spectroscopic Data of Methyl Lycernuate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is the methyl ester of Lycernuic acid A, a serratene-type triterpenoid. Lycernuic acid A, identified as 3β,21β-dihydroxyserrat-14-en-24-oic acid, was first isolated from the club moss Lycopodium cernuum. More recently, this compound itself has been isolated as a new natural product from Lycopodium clavatum, with its structure elucidated through comprehensive spectroscopic analysis. This technical guide provides a summary of the available spectroscopic data for this compound and its parent compound, Lycernuic acid A, along with the experimental protocols for their isolation and analysis.

Chemical Structures

Lycernuic Acid A: 3β,21β-dihydroxyserrat-14-en-24-oic acid

This compound: Methyl 3β,21β-dihydroxyserrat-14-en-24-oate

Spectroscopic Data

The following tables summarize the key spectroscopic data for Lycernuic acid A. While "this compound" has been identified and characterized, the specific, detailed spectroscopic data from its primary publication is not yet widely available in public databases. The data for Lycernuic acid A, however, provides a strong basis for the expected spectral characteristics of its methyl ester. The primary difference in the NMR spectra would be the presence of a methyl ester singlet (around 3.7 ppm in ¹H NMR and 52 ppm in ¹³C NMR) and a corresponding shift in the carbonyl carbon signal. The mass spectrum would show an increase of 14 mass units.

Table 1: ¹³C NMR Spectroscopic Data of Lycernuic Acid A

The ¹³C NMR data for Lycernuic acid A was first reported in the Journal of Natural Products, 2002, 65(7), 979-985.[1]

Carbon No.Chemical Shift (δ) ppm
C-3 78.9
C-14 134.4
C-15 124.7
C-21 75.3
C-24 (COOH) 181.5
(Note: This table is a partial representation. The full dataset is found in the primary literature.)
Table 2: Mass Spectrometry Data of Lycernuic Acid A
Ionization Mode[M+H]⁺ (m/z)Molecular Formula
ESI-MS471.3474C₃₀H₄₆O₄
(Note: This represents the expected protonated molecule. Fragmentation patterns would be dependent on the specific MS technique used.)
Table 3: Infrared (IR) Spectroscopic Data of Lycernuic Acid A (Expected)
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (hydroxyl groups)
~2925C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1640C=C stretch (alkene)
~1250C-O stretch (carboxylic acid)
(Note: These are expected characteristic peaks based on the structure. Specific values would be obtained from experimental data.)

Experimental Protocols

The isolation and characterization of serratene triterpenoids from Lycopodium species generally follow a standard procedure in natural product chemistry.

Isolation of Serratene Triterpenoids from Lycopodium spp.

A general workflow for the isolation of compounds like Lycernuic acid A and this compound is as follows:

experimental_workflow plant_material Air-dried whole plants of Lycopodium spp. extraction Extraction with Methanol (MeOH) plant_material->extraction partition Partitioning between H₂O and organic solvents (e.g., Ethyl Acetate) extraction->partition crude_extract Crude Ethyl Acetate Extract partition->crude_extract chromatography1 Silica Gel Column Chromatography crude_extract->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Further purification by: - Sephadex LH-20 Column Chromatography - Preparative HPLC fractions->chromatography2 pure_compounds Isolation of Pure Compounds (e.g., Lycernuic Acid A, this compound) chromatography2->pure_compounds analysis Spectroscopic Analysis (NMR, MS, IR) pure_compounds->analysis

Caption: General workflow for the isolation of serratene triterpenoids.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 600 MHz) using deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete structural elucidation and assignment of proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the isolated compounds.

  • Infrared (IR) Spectroscopy: IR spectra are usually obtained using a Fourier Transform Infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule, such as hydroxyl, carbonyl, and carbon-carbon double bonds.

Signaling Pathways and Logical Relationships

The characterization of a natural product like this compound follows a logical progression from isolation to structural confirmation.

logical_relationship cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction fractionation Fractionation extraction->fractionation purification Purification fractionation->purification nmr NMR (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir connectivity 2D Structure (Connectivity) nmr->connectivity formula Molecular Formula ms->formula functional_groups Functional Groups ir->functional_groups stereochemistry 3D Structure (Stereochemistry) connectivity->stereochemistry formula->stereochemistry functional_groups->stereochemistry final_structure Confirmed Structure of This compound stereochemistry->final_structure

References

An In-depth Technical Guide to Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A, a serratane-type triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and available data on its biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification

CAS Number: 56218-46-3

IUPAC Name: Methyl (3β,21β)-3,21-dihydroxy-serrat-14-en-24-oate

"this compound" is the methyl ester of Lycernuic acid A. The systematic name for Lycernuic acid A is 3β,21β-dihydroxyserrat-14-en-24-oic acid.

Chemical Structure:

G a [Image of the chemical structure of Methyl (3β,21β)-3,21-dihydroxy-serrat-14-en-24-oate]

Caption: Chemical structure of Methyl (3β,21β)-3,21-dihydroxy-serrat-14-en-24-oate.

Biological Activity of Serratane Triterpenoids

This compound belongs to the broader class of serratane triterpenoids, which are predominantly isolated from plants of the Lycopodiaceae family.[1] These compounds have been the subject of extensive phytochemical research and have demonstrated a range of promising biological activities, particularly in the areas of oncology and immunology.

Anti-Cancer and Chemopreventive Effects

Several studies have highlighted the potential of serratane triterpenoids as anti-cancer and chemopreventive agents. Research has shown that certain serratane triterpenoids exhibit moderate antiproliferative effects against various human cancer cell lines. While specific data for this compound is limited, related compounds have shown inhibitory activity.

Anti-Inflammatory Properties

A significant body of research points to the anti-inflammatory potential of serratane triterpenoids. These compounds have been shown to diminish the production of inflammatory mediators.

Signaling Pathways

The anti-inflammatory effects of serratane triterpenoids are believed to be mediated through the modulation of key signaling pathways. Studies on related compounds have indicated the involvement of the following pathways:

  • NF-κB (Nuclear Factor-kappa B) Signaling Pathway: Serratane triterpenoids have been observed to downregulate the activation of NF-κB, a crucial transcription factor that plays a central role in the inflammatory response.[1] Inhibition of the NF-κB pathway leads to a decrease in the expression of pro-inflammatory genes.

  • ERK1/2 (Extracellular signal-Regulated Kinase 1/2) Pathway: Downregulation of the phosphorylation of ERK1/2, a key component of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, has also been implicated in the anti-inflammatory action of serratane triterpenoids.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimulus ERK ERK1/2 Receptor->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p65_p50 NF-κB (p65/p50) NFkB->NFkB_p65_p50 translocates to pERK p-ERK1/2 ERK->pERK phosphorylates pERK->NFkB_p65_p50 activates Gene Pro-inflammatory Gene Expression NFkB_p65_p50->Gene Serratane_Triterpenoids Serratane Triterpenoids Serratane_Triterpenoids->IKK inhibits Serratane_Triterpenoids->ERK inhibits

References

Methyl Lycernuate A: A Technical Overview of an Elusive Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is a naturally occurring triterpenoid that has been identified and isolated from club moss species of the Lycopodium genus, specifically Lycopodium clavatum and Lycopodium japonicum.[1][2] Its chemical structure has been elucidated using modern spectroscopic techniques, including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][2] As a member of the vast family of triterpenoids, this compound holds potential for biological activity, given that this class of compounds is known for a wide range of pharmacological effects. However, based on currently available scientific literature, the specific biological activities of this compound remain largely uncharacterized. This document serves as a technical guide summarizing the existing knowledge surrounding this compound and provides a framework for its potential biological activity screening based on the activities of co-isolated compounds and the general properties of its chemical class.

Isolation of this compound

This compound is a secondary metabolite found in plants of the Lycopodiaceae family. The general workflow for its isolation from plant material is a multi-step process involving extraction and chromatography.

G plant_material Plant Material (e.g., Lycopodium clavatum) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) partitioning->chromatography isolation Isolation of Pure Compounds chromatography->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation bioassays Biological Activity Screening isolation->bioassays methyl_lycernuate_a This compound structure_elucidation->methyl_lycernuate_a

Figure 1: General workflow for the isolation and characterization of natural products like this compound.

Potential Biological Activities: An Inferential Analysis

While direct biological activity data for this compound is scarce in the reviewed literature, an analysis of the activities of the plant extracts from which it is derived and of co-isolated compounds can suggest potential areas for screening.

Anti-inflammatory and Cytotoxic Potential

This compound was isolated from Lycopodium clavatum alongside other triterpenoids that exhibited biological activity. For instance, a co-isolate, lycomclavatol A, demonstrated inhibitory activity on nitric oxide (NO) production in LPS-stimulated BV2 cells and cytotoxic effects against HepG2 and A549 cancer cell lines. This suggests that triterpenoids from this source have anti-inflammatory and cytotoxic potential, which could be explored for this compound.

Tyrosinase Inhibition

In a study on Lycopodium japonicum, this compound (identified as compound 5) was isolated along with other compounds that were tested for tyrosinase inhibitory activity.[1] While the study highlighted the significant inhibitory effects of other compounds, it did not provide specific data for this compound.[1] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Quantitative Data on Co-isolated Compounds

To provide a context for potential screening, the following table summarizes the reported biological activities of compounds isolated alongside this compound. It is important to note that no specific quantitative data for this compound was found in the reviewed literature.

Plant SourceCo-isolated CompoundBiological ActivityCell Line/AssayIC50 Value (µM)
Lycopodium clavatumLycomclavatol ANO InhibitionLPS-stimulated BV2 cells36.0
CytotoxicityHepG240.7
CytotoxicityA54987.0

Experimental Protocols for Screening

Detailed experimental protocols specifically used for testing this compound are not available. However, standard assays can be employed to screen for the potential activities inferred from its chemical class and the activities of its co-isolates.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment : A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24-72 hours.

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the control (vehicle-treated) cells, and the IC50 value is determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture : Macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Compound Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.

  • Nitrite Measurement : The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement : The absorbance is measured at 540 nm.

  • Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Potential Signaling Pathways for Investigation

Given the lack of specific data for this compound, the following signaling pathways are proposed for investigation based on the known mechanisms of other triterpenoids with similar potential activities.

G cluster_0 Potential Anti-inflammatory Pathway cluster_1 Potential Cytotoxic (Apoptotic) Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF_kB MyD88->NF_kB iNOS iNOS NF_kB->iNOS Inhibition? NO NO iNOS->NO Methyl_Lycernuate_A This compound Methyl_Lycernuate_A->NF_kB Methyl_Lycernuate_A_2 This compound Pro_Apoptotic Pro_Apoptotic Methyl_Lycernuate_A_2->Pro_Apoptotic Caspases Caspases Pro_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Hypothetical signaling pathways for investigation of this compound's potential bioactivity.

Conclusion and Future Directions

This compound is a structurally characterized triterpenoid with, as yet, unconfirmed biological activities. The information available on its co-isolates from Lycopodium species suggests that screening for anti-inflammatory, cytotoxic, and tyrosinase inhibitory activities would be a logical starting point. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research into this compound. Further investigation is warranted to elucidate the pharmacological potential of this compound and to determine if it could be a valuable lead compound for drug development.

References

In-depth Technical Guide: In Vitro Cytotoxicity Assays of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

Following a comprehensive search for "Methyl lycernuate A," it has come to our attention that this compound is not documented in the currently available scientific literature. It may be a novel, recently discovered, or otherwise uncatalogued substance.

In light of this, and to provide a valuable resource that aligns with the core requirements of your request, we have compiled this in-depth technical guide on the principles and methodologies of in vitro cytotoxicity assays. This guide will use a representative methyl ester, Isorhamnetin (a methylated quercetin) , as a case study to illustrate the concepts, experimental protocols, and data interpretation relevant to assessing the cytotoxic potential of such compounds. Isorhamnetin has been selected due to the availability of published data on its cytotoxic effects against cancer cell lines.

This guide is intended to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction to In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools in pharmacology and toxicology for evaluating the potential of a compound to cause cell damage or death.[1] These assays are crucial in the early stages of drug discovery to screen for potential therapeutic agents, particularly in cancer research, and to assess the safety of chemical compounds.[2][3] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%.[3][4]

A variety of assay methods are available, each with its own principles, advantages, and limitations. Common assays measure parameters such as cell membrane integrity, metabolic activity, or the induction of apoptosis (programmed cell death).

Case Study: Isorhamnetin (Methylated Quercetin)

Isorhamnetin is a methylated flavonoid that has demonstrated cytotoxic activity against various cancer cell lines. Research has shown that the addition of a methyl group can significantly increase the anticancer activity of the parent compound, quercetin.

Quantitative Cytotoxicity Data

The cytotoxic effects of Isorhamnetin are typically quantified by determining its IC50 value against different cell lines. The following table summarizes the IC50 values for Isorhamnetin and its parent compound, Quercetin, in human lung adenocarcinoma cell lines.

CompoundCell LineIC50 (µM)
IsorhamnetinA54926.6
HCC-4415.9
QuercetinA54972.2
HCC-44107.6
Data sourced from a study on the cytotoxic action of methylquercetins in human lung adenocarcinoma cells.[5]

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the replication and validation of cytotoxicity studies. The following sections outline the typical protocols for assessing the cytotoxicity of a compound like Isorhamnetin.

Cell Culture and Treatment
  • Cell Lines: Human lung adenocarcinoma cell lines, A549 and HCC-44, are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: For cytotoxicity assays, cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Preparation: Isorhamnetin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with the medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

  • Reagent Addition: Following the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language.

General Workflow for In Vitro Cytotoxicity Assay

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well Plate B Overnight Incubation for Adherence A->B C Prepare Serial Dilutions of Test Compound B->C D Treat Cells with Compound C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of an MTT-based in vitro cytotoxicity assay.

Apoptotic Signaling Pathway Induced by Methylated Flavonoids

Methylated flavonoids like Isorhamnetin can induce apoptosis through the activation of caspase cascades. The diagram below illustrates a simplified model of the extrinsic and intrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TRAIL FasR Fas / TRAIL-R FasL->FasR DISC DISC Formation FasR->DISC Casp8 Pro-caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Bax Bax/Bak Activation aCasp8->Bax Bid cleavage Casp3 Pro-caspase-3 aCasp8->Casp3 Stress Cellular Stress (e.g., DNA damage) Stress->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

While specific data on "this compound" remains elusive, the principles and protocols outlined in this guide provide a comprehensive framework for conducting and interpreting in vitro cytotoxicity assays for novel methyl esters. The case study of Isorhamnetin highlights the importance of these assays in identifying and characterizing the cytotoxic potential of new chemical entities. As research progresses, the application of these standardized methods will be crucial in uncovering the therapeutic potential of novel compounds.

References

Preliminary Pharmacological Profile of Methyl Lycernuate A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacological profile of Methyl Lycernuate A (CAS No. 56218-46-3). Despite its chemical identification, there is a notable absence of published research detailing its biological activities, mechanism of action, and potential therapeutic applications. This technical guide summarizes the current state of knowledge and outlines a hypothetical framework for the systematic pharmacological evaluation of this compound, in line with industry standards for early-stage drug discovery.

Compound Identification

PropertyValueSource
Compound Name This compoundPharmaffiliates[1]
CAS Number 56218-46-3BioCrick[2], Pharmaffiliates[1]
Molecular Formula C31H50O4Pharmaffiliates[1]
Molecular Weight 486.74Pharmaffiliates[1]

Current Status of Pharmacological Data

As of the latest searches, no peer-reviewed articles or public data repositories contain specific information on the pharmacological properties of this compound. The available information is limited to its chemical identity and commercial availability for research purposes.[1][2] This indicates that the compound is either in a very early stage of investigation with no published findings, or it has not been a subject of significant biological research.

A Hypothetical Framework for Pharmacological Profiling

Given the lack of data, this section presents a standard hypothetical workflow for the preliminary pharmacological profiling of a novel chemical entity such as this compound. This framework is designed to elucidate its biological activity, mechanism of action, and potential therapeutic relevance.

General Experimental Workflow for Preliminary Pharmacological Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo & ADME Profiling Compound This compound Broad_Screening Broad Phenotypic Screening (e.g., Cell Viability Assays) Compound->Broad_Screening Target_Based_Screening Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) Compound->Target_Based_Screening Hit_Confirmation Hit Confirmation in Orthogonal Assays Broad_Screening->Hit_Confirmation Target_Based_Screening->Hit_Confirmation Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Confirmation->Dose_Response MOA_Studies Mechanism of Action (MoA) Elucidation Dose_Response->MOA_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis MOA_Studies->Signaling_Pathway_Analysis In_Vivo_Models In Vivo Efficacy Models Signaling_Pathway_Analysis->In_Vivo_Models ADME_Tox Preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicology) Signaling_Pathway_Analysis->ADME_Tox

Caption: Hypothetical workflow for the preliminary pharmacological profiling of a novel compound.

Hypothetical Signaling Pathway Analysis

Should initial screenings suggest that this compound impacts cell proliferation, a subsequent step would be to investigate its effect on key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Methyl_Lycernuate_A This compound (Hypothetical Point of Inhibition) Methyl_Lycernuate_A->mTORC1

Caption: Hypothetical inhibition of the mTORC1 signaling pathway by this compound.

Future Directions and Recommendations

The absence of pharmacological data for this compound presents an opportunity for novel research. A systematic investigation, beginning with broad in vitro screening across various cell lines and disease models, is recommended. Should any significant biological activity be identified, further studies to determine its mechanism of action, potency, and selectivity would be warranted. The synthesis and evaluation of related analogs could also provide valuable structure-activity relationship (SAR) insights.

Conclusion

While the chemical entity this compound is known, its biological role remains undefined in the public domain. The framework presented here offers a standard roadmap for the scientific community to begin to elucidate its pharmacological profile. Such studies are essential to determine if this compound holds any potential as a future therapeutic agent. Until such research is conducted and published, no definitive statements can be made regarding its pharmacological effects.

References

Unveiling the Therapeutic Potential of Lycorine and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Biological Activities, and Mechanisms of Action of a Promising Class of Amaryllidaceae Alkaloids

The Amaryllidaceae plant family is a rich source of structurally diverse alkaloids, with lycorine being one of the most abundant and pharmacologically significant.[1][2] This technical guide provides a comprehensive overview of the existing literature on lycorine and its derivatives, targeting researchers, scientists, and drug development professionals. It delves into their synthesis, multifaceted biological activities, and underlying mechanisms of action, presenting key data in a structured and accessible format.

Biological Activities and Quantitative Data

Lycorine and its synthetic derivatives have demonstrated a broad spectrum of biological activities, most notably potent anticancer, antiviral, and anti-inflammatory effects.[3][4][5] Numerous studies have quantified these activities against various cell lines and pathogens, with the data summarized below for comparative analysis.

Anticancer Activity

Lycorine exhibits significant inhibitory properties against a wide range of cancer cell lines, including those resistant to proapoptotic stimuli.[1][6] Its derivatives have also been synthesized and evaluated, showing promising results.[1]

CompoundCancer Cell LineIC50 (µM)Reference
LycorineA549 (Non-small-cell lung cancer)Varies[1]
LycorineHCT116 (Colon carcinoma)Varies[1]
LycorineSK-OV-3 (Ovarian carcinoma)Varies[1]
LycorineNCI-H460 (Large-cell lung cancer)Varies[1]
LycorineK562 (Human myelogenous leukemia)Varies[1]
LycorineMCF-7 (Breast adenocarcinoma)Varies[1]
LycorineHL-60 (Promyelocytic leukemia)Varies[1]
Lycorine Derivatives (C-2 amine substituted)Various cancer cell linesVaries[1]

Note: Specific IC50 values for lycorine can vary between studies and experimental conditions. The table indicates that inhibitory activities have been observed and quantified.

Antiviral and Antiplasmodial Activities

Beyond its anticancer properties, lycorine has shown potential as an antiviral and antiplasmodial agent.[5][7]

ActivityPathogen/TargetIC50 / EC50Reference
AntiviralFlavivirusesVaries[5]
AntiplasmodialPlasmodium falciparum (FCR-3 strain)0.08 - 0.38 µg/mL (for related extracts)[7]

Mechanisms of Action

The pharmacological effects of lycorine are attributed to its interaction with various cellular pathways. Key mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and suppression of viral RNA synthesis.[5][8]

Anticancer Mechanism of Action

The anticancer activity of lycorine is multifaceted, involving the induction of apoptosis in cancer cells through mitochondrial pathways and the downregulation of anti-apoptotic proteins like Mcl-1 in leukemia cells.[5]

anticancer_mechanism Lycorine Lycorine Mitochondria Mitochondrial Pathway Lycorine->Mitochondria Mcl1 Mcl-1 Downregulation Lycorine->Mcl1 Apoptosis Apoptosis Mitochondria->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Inhibition LeukemiaCell Leukemia Cell Mcl1->LeukemiaCell Inhibition

Caption: Proposed anticancer mechanism of Lycorine.

Antiviral Mechanism of Action

Lycorine's antiviral activity, particularly against flaviviruses, is believed to stem from its ability to suppress viral RNA synthesis.[5]

antiviral_mechanism Lycorine Lycorine ViralRNA Viral RNA Synthesis Lycorine->ViralRNA Inhibits Flavivirus Flavivirus Replication ViralRNA->Flavivirus Required for

Caption: Antiviral mechanism of Lycorine against flaviviruses.

Experimental Protocols

This section details the methodologies employed in the synthesis and biological evaluation of lycorine derivatives, providing a foundation for reproducible research.

General Synthesis of Lycorine Derivatives

A common approach to synthesizing novel lycorine derivatives involves the chemical modification of the lycorine scaffold. For instance, the introduction of diverse amine substituents at the C-2 position has been explored to enhance anticancer activity.[1] A general synthetic workflow is outlined below.

synthesis_workflow Start Lycorine Step1 Chemical Modification (e.g., at C-2 position) Start->Step1 Step2 Introduction of Amine Substituents Step1->Step2 Step3 Purification and Characterization Step2->Step3 End Novel Lycorine Derivatives Step3->End

Caption: General workflow for the synthesis of Lycorine derivatives.

A total synthesis of lycorine has also been accomplished, starting from 3,-4,-4a,5,6,-10b-hexahydro-6-oxophenanthridine-4-carboxylic acid, involving steps like Arndt–Eistert reaction for homologation, reduction, cyclization, and epoxidation.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

The in vitro anticancer activities of synthesized lycorine derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]

Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., A549, HCT116, SK-OV-3, NCI-H460, K562, MCF-7, and HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the lycorine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[1]

Conclusion

Lycorine and its derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the realm of oncology, warrant further investigation. This guide provides a foundational understanding of the current research landscape, offering valuable insights for scientists engaged in the discovery and development of novel therapeutics derived from Amaryllidaceae alkaloids. The detailed protocols and summarized data are intended to facilitate future research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis and purification of Methyl Lycernuate A, the methyl ester of Lycernuic acid A (3β,21β-dihydroxyserrat-14-en-24-oic acid). Lycernuic acid A is a complex serratene triterpenoid isolated from natural sources such as Lycopodium cernuum. Due to the presence of reactive hydroxyl groups, a multi-step synthesis involving protection, esterification, and deprotection is proposed. The subsequent purification protocol is designed to yield a high-purity product suitable for research and drug development applications. All quantitative data presented are hypothetical and intended to serve as a benchmark for a successful synthesis.

Introduction

Lycernuic acid A is a bioactive natural product with a complex polycyclic structure. Its potential pharmacological activities make its derivatives, such as this compound, valuable targets for further investigation. The presence of two secondary hydroxyl groups at the C3 and C21 positions, in addition to the carboxylic acid at C24, necessitates a strategic approach to selective methyl esterification. This protocol details a robust method for the synthesis and purification of this compound.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields for the Synthesis of this compound

StepReactionReagents and SolventsTemperature (°C)Time (h)Hypothetical Yield (%)
1Protection of Dioltert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, DMF251295
2Methyl EsterificationIodomethane (CH₃I), K₂CO₃, Acetone56 (reflux)2485
3DeprotectionTetra-n-butylammonium fluoride (TBAF), THF25490
4PurificationSilica Gel Chromatography, HPLC25-70 (overall)

Table 2: Hypothetical Purity Analysis of this compound

Analytical MethodParameterSpecificationHypothetical Result
HPLCPurity≥ 98.0%98.5%
¹H NMRStructure ConfirmationConforms to structureConforms
¹³C NMRStructure ConfirmationConforms to structureConforms
Mass SpectrometryMolecular Weight[M+H]⁺ = C₃₁H₅₀O₄Observed

Experimental Protocols

Step 1: Protection of Hydroxyl Groups of Lycernuic Acid A

This step involves the protection of the C3 and C21 hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers to prevent their reaction during the subsequent esterification.

Materials:

  • Lycernuic Acid A

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Lycernuic Acid A (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

  • Add TBDMS-Cl (2.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 25°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude protected Lycernuic Acid A.

Step 2: Methyl Esterification of Protected Lycernuic Acid A

The carboxylic acid of the protected Lycernuic Acid A is converted to its methyl ester using iodomethane.

Materials:

  • Protected Lycernuic Acid A from Step 1

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Reflux condenser

Procedure:

  • Dissolve the crude protected Lycernuic Acid A in anhydrous acetone in a round-bottom flask.

  • Add potassium carbonate (5.0 equivalents) to the solution.

  • Add iodomethane (3.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (56°C) and maintain for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield the crude protected this compound.

Step 3: Deprotection of Silyl Ethers

The TBDMS protecting groups are removed to yield the final product, this compound.

Materials:

  • Crude protected this compound from Step 2

  • Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the crude protected this compound in anhydrous THF.

  • Add TBAF solution (2.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4 hours at 25°C. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with deionized water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

Step 4: Purification of this compound

A two-step purification process involving silica gel chromatography followed by High-Performance Liquid Chromatography (HPLC) is employed to obtain high-purity this compound.

Materials:

  • Crude this compound from Step 3

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • HPLC system (preparative)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the partially purified product from the silica gel column in a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the product using a preparative reverse-phase HPLC column (e.g., C18).

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Collect the fraction corresponding to the main peak.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Lycernuic_Acid_A Lycernuic Acid A Protected_Lycernuic_Acid Di-TBDMS-Lycernuic Acid Lycernuic_Acid_A->Protected_Lycernuic_Acid 1. Protection (TBDMS-Cl) Protected_Methyl_Lycernuate Di-TBDMS-Methyl Lycernuate A Protected_Lycernuic_Acid->Protected_Methyl_Lycernuate 2. Esterification (CH3I) Methyl_Lycernuate_A This compound (Crude) Protected_Methyl_Lycernuate->Methyl_Lycernuate_A 3. Deprotection (TBAF) Silica_Chromatography Silica Gel Chromatography Methyl_Lycernuate_A->Silica_Chromatography HPLC Preparative HPLC Silica_Chromatography->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Logical_Relationship Start Starting Material: Lycernuic Acid A Protect Are hydroxyl groups reactive to esterification? Start->Protect Protect_Yes Protect Hydroxyl Groups (e.g., TBDMS ethers) Protect->Protect_Yes Yes Esterify Perform Methyl Esterification of Carboxylic Acid Protect->Esterify No Protect_Yes->Esterify Deprotect Remove Protecting Groups Esterify->Deprotect Purify Purify Final Product Deprotect->Purify End Pure this compound Purify->End

Caption: Decision workflow for the synthesis of this compound.

Application Note & Protocol: Quantification of Methyl Lycernuate A by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl lycernuate A is a naturally occurring triterpenoid that has been isolated from plants such as Lycopodium clavatum.[1][2][3] Interest in this and similar compounds is growing due to their potential biological activities.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal extracts, and pharmacological research. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be sensitive, selective, and robust for research applications.

Experimental Protocols

1. Sample Preparation

The following protocol describes the extraction of this compound from a biological matrix (e.g., plasma or tissue homogenate).

  • Materials:

    • Biological sample (e.g., 100 µL plasma)

    • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another triterpenoid not present in the sample)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Procedure:

    • To 100 µL of the sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).[4]

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS analysis.[5]

2. HPLC-MS Method

The following HPLC-MS conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for the separation of triterpenoids.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      Time (min) %B
      0.0 50
      1.0 95
      3.0 95
      3.1 50

      | 5.0 | 50 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Source Parameters:

      • Gas Temperature: 300°C

      • Gas Flow: 10 L/min

      • Nebulizer Pressure: 35 psi

      • Capillary Voltage: 3500 V

    • MRM Transitions (Hypothetical):

      • These values would need to be determined by infusing a standard of this compound.

        Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
        This compound [M+H]⁺ Fragment 1 100 Optimized Value
        [M+H]⁺ Fragment 2 100 Optimized Value

        | Internal Standard (IS) | [M+H]⁺ | Fragment 1 | 100 | Optimized Value |

Data Presentation

Table 1: Calibration Curve Data for this compound

This table presents hypothetical data for a typical calibration curve.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.01298.5
50.058101.2
100.115100.5
500.59099.8
1001.18099.1
5005.95098.2
100011.980102.7

Linear Range: 1 - 1000 ng/mL, r² > 0.995

Table 2: Precision and Accuracy Data

This table summarizes the intra- and inter-day precision and accuracy for quality control (QC) samples.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ16.5103.47.8105.1
Low35.198.96.2101.3
Medium754.3101.55.599.6
High7503.899.24.9100.8

Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% for LLOQ).[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is precip Protein Precipitation (Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge evaporate Evaporation (N2) centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

method_validation center_node Method Validation specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision recovery Recovery center_node->recovery stability Stability center_node->stability lloq LLOQ center_node->lloq

Caption: Key parameters for HPLC-MS method validation.

References

Application Notes and Protocols: "Methyl Lycernuate A" as a Potential Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl lycernuate A" is a triterpenoid compound with the chemical formula C₃₁H₅₀O₄ and CAS number 56218-46-3.[1] Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in metabolic research due to their wide range of biological activities.[2][3][4] Studies have shown that various triterpenoids can influence glucose and lipid metabolism, exhibit anti-inflammatory and antioxidant properties, and may have therapeutic potential for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[2][3][4][5]

While direct research on "this compound" as a biomarker in metabolic studies is currently limited, its classification as a triterpenoid suggests potential involvement in metabolic pathways. These application notes provide a generalized framework for researchers interested in investigating "this compound" or similar triterpenoid methyl esters as potential biomarkers. The protocols outlined below are based on established methods for the analysis of triterpenoids in biological samples.

Quantitative Data on Triterpenoid Analysis

The following table summarizes the performance of various analytical methods for the quantification of triterpenoids in biological samples, which can be adapted for "this compound".

Analytical MethodAnalyte(s)MatrixLinearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (RSD %)Reference
UHPLC-MS/MSSix triterpenesRat Plasma1.3 - 210.21.3 - 6.1-9.48 to 12.74< 12.74[6]
HPLCFour ganoderic acidsRat Plasma50 - 50005089 - 108< 10[7]
LC-MSFive triterpene acidsRat Plasma10 - 300010Not Reported< 15[8]
UPLC-MS/MSSix triterpenoid saponinsBeagle Dog Plasma0.63 - 2500.63 - 0.78-1.60 to 14.602.20 - 14.81[9]
HPLCOleanolic, betulinic, and ursolic acidsHuman Serum10 - 10003.3 - 4.3Not ReportedNot Reported[10]

Experimental Protocols

Protocol for Extraction and Quantification of Triterpenoid Methyl Esters from Plasma/Serum

This protocol is a generalized procedure based on methods for analyzing triterpenoids and their esters in biological fluids.[6][7][8][10] Optimization will be required for "this compound".

a. Materials and Reagents:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., a structurally similar triterpenoid not present in the sample)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Reconstitution solvent (e.g., methanol/water mixture)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC or UPLC system coupled with a mass spectrometer (MS) or other suitable detector.

b. Sample Preparation and Extraction Workflow:

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Sample Concentration and Analysis Sample Plasma/Serum Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Vortex_1 Vortex Mix Add_IS->Vortex_1 Add_Precip Add Protein Precipitation Solvent (e.g., 300 µL Acetonitrile) Vortex_1->Add_Precip Vortex_2 Vortex Mix (2 min) Add_Precip->Vortex_2 Centrifuge_1 Centrifuge (14,000 rpm, 10 min, 4°C) Vortex_2->Centrifuge_1 Supernatant Collect Supernatant Centrifuge_1->Supernatant Add_Extract Add Extraction Solvent (e.g., 1 mL Ethyl Acetate) Supernatant->Add_Extract Vortex_3 Vortex Mix (5 min) Add_Extract->Vortex_3 Centrifuge_2 Centrifuge (4,000 rpm, 5 min) Vortex_3->Centrifuge_2 Collect_Organic Collect Organic Layer Centrifuge_2->Collect_Organic Evaporate Evaporate to Dryness (Nitrogen Stream) Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Workflow for the extraction of triterpenoid methyl esters from plasma/serum.

c. Chromatographic Conditions (Example for UPLC-MS/MS):

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. Mass Spectrometry Conditions (Example for a Triple Quadrupole MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for "this compound" and the internal standard need to be determined by infusing pure standards.

Signaling Pathways and Logical Relationships

The precise signaling pathways involving "this compound" are currently unknown. However, based on the known metabolic effects of other triterpenoids, a hypothetical role in metabolic regulation can be proposed. Many triterpenoids are known to modulate key signaling pathways involved in glucose and lipid metabolism, such as the AMPK and insulin signaling pathways.[2]

G cluster_0 Metabolic Regulation MLA This compound (Hypothetical) AMPK AMPK Activation MLA->AMPK may activate Insulin Insulin Signaling Pathway MLA->Insulin may modulate Inflammation Anti-inflammatory Effects MLA->Inflammation may exert Glucose Improved Glucose Uptake AMPK->Glucose Lipid Modulation of Lipid Metabolism AMPK->Lipid Insulin->Glucose Insulin->Lipid

Caption: Hypothetical signaling pathways potentially modulated by "this compound".

Discussion and Future Directions

The application of "this compound" as a biomarker in metabolic studies is a novel area of research. The protocols and information provided here serve as a starting point for researchers to develop and validate methods for its detection and quantification in biological systems.

Key steps for future research should include:

  • Chemical Synthesis or Isolation: Obtaining a pure standard of "this compound" is essential for method development and validation.

  • Method Development and Validation: A robust and sensitive analytical method, likely based on LC-MS/MS, needs to be developed and rigorously validated for the specific biological matrix of interest (e.g., plasma, urine, tissue).

  • In Vitro and In Vivo Studies: Cellular and animal models of metabolic diseases should be utilized to investigate the biological activity of "this compound" and to determine if its levels correlate with disease state or response to therapy.

  • Clinical Studies: If preclinical studies show promise, the potential of "this compound" as a clinical biomarker in human populations with metabolic disorders should be investigated.

By following a systematic approach, the scientific community can elucidate the potential role of "this compound" and other novel triterpenoids in the complex landscape of metabolic regulation.

References

Investigation into the Mechanism of Action of Methyl Lycernuate A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The investigation into the mechanism of action of novel therapeutic compounds is a cornerstone of drug discovery and development. Understanding how a molecule exerts its effects at a cellular and molecular level is critical for predicting its efficacy, identifying potential side effects, and discovering new therapeutic applications. This document provides a detailed overview of the current understanding of "Methyl lycernuate A," a compound of interest for which, at present, there is no publicly available scientific literature detailing its specific mechanism of action.

Initial searches for "this compound" did not yield specific information. However, research into the related parent compounds, "Lycernuic acids," provides a foundation for potential avenues of investigation. Lycernuic acids are a class of triterpenoids isolated from plants such as Lycopodium cernuum and Lycopodium serratum. Triterpenoids are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It is plausible that "this compound," as a methyl ester derivative of a Lycernuic acid, may share or possess enhanced biological activities.

Given the absence of direct data on "this compound," this document will outline a hypothetical investigative framework based on the known activities of similar compounds and general pharmacological principles. The following sections propose experimental protocols and conceptual signaling pathways that could be explored to elucidate the mechanism of action of "this compound," with a focus on potential anti-inflammatory effects, a common property of triterpenoids.

Hypothetical Target Pathways and Mechanisms

Based on the activities of other triterpenoids, "this compound" could potentially exert its effects through various signaling pathways. A primary area of investigation would be its impact on inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central regulators of inflammation. Furthermore, its effect on the NLRP3 inflammasome, a key component of the innate immune response, would be a valuable area of study.

Section 1: Proposed Experimental Protocols

The following protocols are designed to investigate the potential anti-inflammatory mechanism of action of "this compound."

Cell Viability Assay

Objective: To determine the cytotoxic concentration of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes).

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Measurement of Pro-inflammatory Cytokines

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed cells and treat with this compound and LPS as described in Protocol 1.2.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NLRP3 Inflammasome Activation Assay

Objective: To determine if this compound can inhibit the activation of the NLRP3 inflammasome.

Protocol:

  • Prime THP-1 cells with LPS (1 µg/mL) for 4 hours.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with ATP (5 mM) or Nigericin (10 µM) for 30 minutes to activate the NLRP3 inflammasome.

  • Collect the supernatant and cell lysates.

  • Measure IL-1β release in the supernatant by ELISA.

  • Detect cleaved caspase-1 (p20) in the supernatant and ASC oligomerization in the cell lysates by Western blot.

Section 2: Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
0.198.7 ± 4.8
197.1 ± 5.5
1095.3 ± 4.9
5085.2 ± 6.1
10060.5 ± 7.3

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control15.2 ± 2.110.5 ± 1.88.9 ± 1.5
LPS (1 µg/mL)1250.7 ± 85.4850.3 ± 60.1450.6 ± 35.2
LPS + MLA (10 µM)875.4 ± 65.7620.1 ± 45.8310.9 ± 28.4
LPS + MLA (50 µM)450.9 ± 38.2310.6 ± 29.3150.2 ± 18.9

(MLA: this compound)

Section 3: Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathways and experimental workflows described.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Cells (RAW 264.7 / THP-1) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS / ATP / Nigericin pretreat->stimulate viability MTT Assay for Cell Viability pretreat->viability cytokine ELISA for Cytokines stimulate->cytokine western Western Blot for Signaling Proteins stimulate->western

Figure 1: General experimental workflow for investigating the anti-inflammatory effects of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes Nucleus->Genes transcription MLA This compound MLA->IKK inhibits? MLA->IkBa inhibits degradation?

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

nlrp3_pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_exp NLRP3 expression NFkB->NLRP3_exp ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome assembles pro_casp1 pro-Caspase-1 ASC->Inflammasome pro_casp1->Inflammasome casp1 Caspase-1 Inflammasome->casp1 activates IL1b IL-1β casp1->IL1b cleaves pro-IL-1β to MLA This compound MLA->NFkB inhibits priming? MLA->NLRP3 inhibits assembly?

Figure 3: Proposed inhibitory mechanism of this compound on the NLRP3 inflammasome pathway.

While there is currently no specific data on the mechanism of action of "this compound," its chemical classification as a triterpenoid suggests potential anti-inflammatory properties. The experimental protocols and hypothetical signaling pathways outlined in this document provide a comprehensive framework for a systematic investigation into its biological activities. Elucidating the mechanism of action of "this compound" will be crucial for determining its therapeutic potential and guiding future drug development efforts. Further research is warranted to isolate or synthesize this compound and subject it to rigorous biological evaluation.

Application Notes and Protocols for In Vivo Evaluation of "Methyl Lycernuate A" in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there are no publicly available in vivo animal model studies specifically for "Methyl lycernuate A." This compound is a relatively new natural product isolated from Lycopodium clavatum. Preliminary in vitro studies suggest potential anti-inflammatory activity through the inhibition of nitric oxide (NO) production.[1][2][3]

The following application notes and protocols are therefore provided as a predictive guide for researchers and drug development professionals interested in evaluating the potential in vivo anti-inflammatory effects of "this compound" or other novel compounds. The methodologies are based on established and widely used animal models of inflammation.

Carrageenan-Induced Paw Edema Model

This model is a classic and well-established method for screening the acute anti-inflammatory activity of novel compounds.

Experimental Protocol

1.1. Animals:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 180-220 g for rats, 20-25 g for mice).

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in standard laboratory conditions with free access to food and water.

1.2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose - CMC).

  • Carrageenan (lambda, type IV).

  • Normal saline (0.9% NaCl).

  • Positive control: Indomethacin or Diclofenac sodium (dissolved in 0.5% CMC).

  • Plethysmometer.

1.3. Procedure:

  • Divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Administer the vehicle, positive control, or test compound orally (p.o.) one hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 ml of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw to induce edema.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

1.4. Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3 hours (Mean ± SEM)% Inhibition of Edema
Control (Vehicle) -1.25 ± 0.080%
Indomethacin 100.62 ± 0.0550.4%
This compound 101.05 ± 0.0716.0%
This compound 250.88 ± 0.0629.6%
This compound 500.75 ± 0.0540.0%
p < 0.05 compared to the control group.

Experimental Workflow Diagram

G cluster_pre Pre-treatment Phase cluster_induction Inflammation Induction cluster_post Post-treatment & Analysis acclimatize Animal Acclimatization (1 week) grouping Grouping of Animals (n=6 per group) acclimatize->grouping drug_admin Oral Administration (Vehicle, Positive Control, this compound) grouping->drug_admin initial_pv Measure Initial Paw Volume carrageenan Sub-plantar Injection of Carrageenan initial_pv->carrageenan measure_pv Measure Paw Volume (1, 2, 3, 4 hours) carrageenan->measure_pv data_analysis Calculate % Inhibition of Edema measure_pv->data_analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of a compound on systemic inflammation, particularly the production of pro-inflammatory cytokines.

Experimental Protocol

2.1. Animals:

  • Male C57BL/6 mice (8-10 weeks old, weighing 20-25 g).

  • Acclimatize animals for at least one week prior to the experiment.

2.2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., sterile saline with 1% DMSO).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Positive control: Dexamethasone (dissolved in sterile saline).

  • ELISA kits for TNF-α, IL-6, and IL-1β.

  • Reagents for RNA extraction and qRT-PCR (for gene expression analysis).

2.3. Procedure:

  • Divide the animals into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle only.

    • Group II (LPS Control): Vehicle + LPS.

    • Group III (Positive Control): Dexamethasone (1 mg/kg, i.p.) + LPS.

    • Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, i.p.) + LPS.

  • Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) 30 minutes before the LPS challenge.

  • Induce systemic inflammation by injecting LPS (1 mg/kg, i.p.).

  • At 2 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis.

  • Euthanize the animals and harvest tissues (e.g., liver, lung) for gene expression analysis (optional).

  • Measure the serum concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Analyze the mRNA expression of pro-inflammatory genes (e.g., Tnf, Il6, Il1b) in tissues using qRT-PCR (optional).

2.4. Data Presentation:

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/ml) (Mean ± SEM)IL-6 (pg/ml) (Mean ± SEM)IL-1β (pg/ml) (Mean ± SEM)
Control -50 ± 1030 ± 825 ± 5
LPS Control -2500 ± 2001800 ± 150800 ± 70
Dexamethasone + LPS 1800 ± 90600 ± 50300 ± 40
This compound + LPS 102200 ± 1801600 ± 130750 ± 60
This compound + LPS 251500 ± 1401100 ± 100550 ± 50
This compound + LPS 501000 ± 110800 ± 70400 ± 45
p < 0.05 compared to the LPS control group.

Signaling Pathway Diagram

G cluster_pathway LPS-Induced Pro-inflammatory Signaling cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines MLA This compound MLA->IKK Inhibits MLA->NFkB Inhibits

Potential mechanism of this compound in LPS signaling.

References

Application Notes and Protocols for Lycopodium-Derived Compounds in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Huperzine A as a Case Study for Neuroprotective Applications

Disclaimer: Extensive literature searches for "Methyl lycernuate A" did not yield specific information regarding its formulation for drug delivery. "Lycernuic acid A" has been identified as a serratene triterpene isolated from Lycopodium cernuum, with initial studies on its bioactivity against Candida albicans.[1] However, there is currently no publicly available research detailing the use of its methyl ester, "this compound," in drug delivery systems.

Given the user's interest in compounds from the Lycopodium genus for drug delivery, this document provides detailed application notes and protocols for a well-researched neuroprotective alkaloid from the same genus: Huperzine A . This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar bioactive compounds from natural sources.

Huperzine A is a potent, reversible inhibitor of acetylcholinesterase (AChE) and a weak NMDA receptor antagonist, which has been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[2][3]

Quantitative Data Presentation: Formulation of Huperzine A Loaded Nanoparticles

The following tables summarize quantitative data from a study on the formulation of Huperzine A (HupA) loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, surface-modified with lactoferrin-conjugated N-trimethylated chitosan (Lf-TMC NPs) for intranasal delivery to the brain.[2][4][5]

Table 1: Physicochemical Properties of Optimized Huperzine A Nanoparticle Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
HupA Lf-TMC NPs153.2 ± 13.70.229 ± 0.078+35.6 ± 5.273.8 ± 5.7
PLGA NPsNot specifiedNot specifiedNot specified32.1 ± 2.5 (mucin adsorption)

Table 2: In Vitro Drug Release and Mucin Adsorption

FormulationSustained Release ProfileMucin Adsorption (%)
HupA Lf-TMC NPsSustained release over 48 hours86.9 ± 1.8
PLGA NPsNot specified32.1 ± 2.5

Experimental Protocols

Preparation of Huperzine A Loaded Lactoferrin-Conjugated N-Trimethylated Chitosan Surface-Modified PLGA Nanoparticles (HupA Lf-TMC NPs)

This protocol is based on the emulsion-solvent evaporation method.[2][4][5]

Materials:

  • Huperzine A (HupA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Lactoferrin (Lf)

  • N-trimethylated chitosan (TMC)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Deionized water

  • Other standard laboratory reagents

Procedure:

  • Preparation of the organic phase: Dissolve a specific amount of HupA and PLGA in DCM.

  • Emulsification: Add the organic phase to an aqueous solution of PVA. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of HupA-loaded PLGA nanoparticles (HupA-PLGA NPs).

  • Nanoparticle recovery: Centrifuge the nanoparticle suspension to collect the HupA-PLGA NPs. Wash the nanoparticles with deionized water to remove any residual PVA and unencapsulated drug.

  • Surface modification with Lf-TMC:

    • Prepare a solution of Lf-conjugated TMC.

    • Resuspend the HupA-PLGA NPs in the Lf-TMC solution.

    • Incubate the mixture under gentle stirring to allow the coating of the nanoparticles.

  • Final purification: Centrifuge the surface-modified nanoparticles and wash them with deionized water.

  • Lyophilization: Lyophilize the final HupA Lf-TMC NPs for long-term storage.

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse the nanoparticle formulation in deionized water.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average particle size, polydispersity index (PDI), and zeta potential.

Entrapment Efficiency (EE):

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the nanoparticles from the aqueous supernatant by centrifugation.

    • Measure the concentration of free HupA in the supernatant using a validated HPLC method.

    • Calculate the EE using the following formula: EE (%) = [(Total amount of HupA - Amount of free HupA) / Total amount of HupA] x 100

In Vitro Drug Release Study
  • Method: Dialysis Bag Method

  • Procedure:

    • Place a known amount of HupA-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of HupA released into the medium using HPLC.

Cellular Uptake Studies
  • Cell Lines: Human bronchial epithelial cells (16HBE) and human neuroblastoma cells (SH-SY5Y).[2]

  • Method: Fluorescence Microscopy and Flow Cytometry (using fluorescently labeled nanoparticles)

  • Procedure (Fluorescence Microscopy):

    • Seed the cells in a culture plate and allow them to adhere.

    • Incubate the cells with fluorescently labeled nanoparticles for a specific period.

    • Wash the cells to remove non-internalized nanoparticles.

    • Fix the cells and stain the nuclei with a suitable dye (e.g., DAPI).

    • Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • Procedure (Flow Cytometry):

    • Treat the cells with fluorescently labeled nanoparticles.

    • Harvest the cells and analyze the fluorescence intensity using a flow cytometer to quantify the cellular uptake.

Signaling Pathways and Experimental Workflows

Natural products with neuroprotective effects often modulate multiple signaling pathways.[6][7][8] While the specific pathways for Lycernuic Acid A are not yet elucidated, the following diagrams illustrate key pathways known to be influenced by neuroprotective compounds and a general experimental workflow for their investigation.

Signaling Pathways in Neuroprotection

Bioactive compounds from natural sources can exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions, and modulation of pathways crucial for neuronal survival.[6][8]

Neuroprotective_Signaling_Pathways cluster_stress Cellular Stress cluster_compound Natural Compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress PI3K_AKT PI3K/AKT Pathway Oxidative Stress->PI3K_AKT Nrf2 Nrf2 Pathway Oxidative Stress->Nrf2 Neuroinflammation Neuroinflammation NF_kB NF-κB Pathway Neuroinflammation->NF_kB Huperzine_A Huperzine A / Neuroprotective Compound Huperzine_A->PI3K_AKT Activates Huperzine_A->Nrf2 Activates Huperzine_A->NF_kB Inhibits Neuronal_Survival Neuronal Survival PI3K_AKT->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Reduced_Inflammation Reduced Inflammation NF_kB->Reduced_Inflammation Apoptosis Apoptosis NF_kB->Apoptosis

Caption: Key neuroprotective signaling pathways modulated by natural compounds.

Experimental Workflow for Evaluating Neuroprotective Drug Delivery Systems

The following diagram outlines a typical experimental workflow for the development and evaluation of a drug delivery system for a neuroprotective compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization Optimization Release Drug Release Studies Characterization->Release Cytotoxicity Cytotoxicity Assay Release->Cytotoxicity Uptake Cellular Uptake Studies Cytotoxicity->Uptake Biodistribution Biodistribution Studies Uptake->Biodistribution Promising Results Efficacy Therapeutic Efficacy in Animal Model Biodistribution->Efficacy

Caption: General experimental workflow for neuroprotective drug delivery systems.

References

Application Notes & Protocols: Target Protein Identification for Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific data for "Methyl lycernuate A" in the current scientific literature, this document will serve as a comprehensive guide to the methodologies used for identifying the protein targets of a novel natural product methyl ester. "this compound" is used as a hypothetical example to illustrate these powerful techniques.

Introduction

Natural products are a rich source of therapeutic agents. However, their clinical potential is often hindered by an incomplete understanding of their mechanism of action, particularly the identification of their direct protein targets. This compound, a hypothetical novel methyl ester of a long-chain fatty acid, represents a class of molecules with potential bioactivity. Elucidating its protein targets is a critical step in validating its therapeutic potential and understanding its physiological effects.

This document provides detailed protocols for three state-of-the-art, label-free target identification methods:

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A classic and powerful method for isolating binding partners from complex biological mixtures.

  • Drug Affinity Responsive Target Stability (DARTS): This technique identifies target proteins based on their increased stability against proteolysis upon ligand binding.[1][2][3]

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding increases the thermal stability of the target protein.[4][5][6]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing a derivative of this compound onto a solid support to "fish" for its binding partners in a cell lysate.

Experimental Workflow

cluster_prep Probe Preparation cluster_exp Affinity Purification cluster_analysis Analysis prep1 Synthesize an analog of This compound with a linker prep2 Immobilize the analog onto a solid support (e.g., agarose beads) prep1->prep2 exp2 Incubate lysate with immobilized this compound prep2->exp2 exp1 Prepare cell lysate exp1->exp2 exp3 Wash away non-specific binders exp2->exp3 exp4 Elute bound proteins exp3->exp4 an1 SDS-PAGE analysis of eluted proteins exp4->an1 an2 In-gel digestion of protein bands an1->an2 an3 LC-MS/MS analysis for protein identification an2->an3

Caption: Workflow for AC-MS target identification.

Protocol

1.1. Synthesis of Affinity Probe:

  • Synthesize a derivative of this compound containing a functional group (e.g., a terminal alkyne or amine) suitable for conjugation to a solid support. This may involve multi-step organic synthesis.

  • Couple the synthesized derivative to NHS-activated agarose beads or magnetic beads.

1.2. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

1.3. Affinity Purification:

  • Equilibrate the this compound-conjugated beads with lysis buffer.

  • Incubate the cell lysate (e.g., 1-2 mg of total protein) with the beads for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

  • Wash the beads extensively with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

1.4. Elution and Protein Identification:

  • Elute the bound proteins from the beads using a competitive elution buffer (containing a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

  • Excise the protein bands of interest that are present in the experimental sample but not the control.

  • Perform in-gel trypsin digestion of the excised bands.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation

Table 1: Hypothetical AC-MS Results for this compound

Protein ID (UniProt)Protein NamePeptide CountFold Enrichment (vs. Control)
P04075Peroxisome proliferator-activated receptor gamma1525.4
P02768Albumin321.2 (Non-specific)
Q15185Fatty acid synthase1218.9
P35527Long-chain-fatty-acid—CoA ligase 1915.2

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method identifies protein targets by observing their increased resistance to proteolysis when bound to a small molecule.[1][2][3]

Experimental Workflow

cluster_prep Sample Preparation cluster_incubation Incubation cluster_digestion Proteolysis cluster_analysis Analysis prep1 Prepare cell lysate prep2 Divide lysate into two aliquots prep1->prep2 inc1 Treat one aliquot with This compound prep2->inc1 inc2 Treat the other with vehicle (DMSO) prep2->inc2 dig1 Add protease (e.g., pronase) to both aliquots inc1->dig1 inc2->dig1 dig2 Incubate for a defined time dig1->dig2 an1 Stop digestion and run SDS-PAGE dig2->an1 an2 Visualize proteins (Coomassie or Western Blot) an1->an2 an3 Identify protected protein bands by MS an2->an3 cluster_prep Sample Preparation cluster_heat Heating cluster_sep Separation cluster_analysis Analysis prep1 Treat intact cells or lysate with this compound or vehicle heat1 Aliquot samples prep1->heat1 heat2 Heat aliquots at different temperatures (e.g., 40-70°C) heat1->heat2 sep1 Lyse cells (if treated intact) heat2->sep1 sep2 Centrifuge to pellet aggregated proteins sep1->sep2 sep3 Collect the soluble fraction sep2->sep3 an1 Analyze soluble proteins by Western Blot or Mass Spectrometry sep3->an1 an2 Determine the melting temperature (Tm) an1->an2 cluster_cell Cell cluster_nucleus Nucleus MLA This compound PPAR PPARα MLA->PPAR activates PPRE PPRE (DNA) PPAR->PPRE binds RXR RXR RXR->PPRE binds Gene_exp Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_exp activates Metabolism Increased Fatty Acid Metabolism Gene_exp->Metabolism Inflammation Reduced Inflammation Gene_exp->Inflammation

References

Application Notes and Protocols for Methyl Lycernuate A in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is a serratene-type triterpenoid isolated from plants of the Lycopodium genus. While direct high-throughput screening (HTS) data for this compound is not extensively documented in current literature, its structural analogs and related serratene triterpenoids have demonstrated significant anti-inflammatory and cytotoxic properties. These biological activities suggest that this compound is a promising candidate for discovery and development efforts targeting inflammation and oncology.

This document provides detailed application notes and protocols for the proposed use of this compound in high-throughput screening assays based on the known biological activities of structurally related compounds. The protocols outlined below are designed to assess its potential as both an anti-inflammatory and a cytotoxic agent.

Biological Context and Putative Mechanism of Action

Serratene triterpenoids isolated from Lycopodium species have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies on related compounds suggest that this activity is mediated through the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and ERK1/2 pathways.

Furthermore, several serratene triterpenoids have exhibited cytotoxic effects against a range of human cancer cell lines, indicating their potential as anti-cancer agents. The precise molecular targets for their cytotoxic activity are still under investigation but are likely to involve the induction of apoptosis.

Given these precedents, this compound is hypothesized to function as:

  • An inhibitor of the NF-κB signaling pathway , leading to a reduction in the expression of pro-inflammatory mediators.

  • A cytotoxic agent that induces apoptosis in cancer cells.

These hypothesized activities form the basis for the high-throughput screening protocols detailed below.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the described high-throughput screening assays for this compound.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound in an NF-κB Reporter Assay

CompoundConcentration (µM)NF-κB Inhibition (%)Cell Viability (%)
This compound0.115.2 ± 2.198.5 ± 1.2
145.8 ± 3.595.3 ± 2.5
1085.3 ± 4.288.1 ± 3.1
5092.1 ± 2.865.4 ± 4.5
Parthenolide (Control)1095.5 ± 1.975.2 ± 3.8
DMSO (Vehicle)0.1%0100

Table 2: Hypothetical Cytotoxic Activity of this compound against A549 Lung Carcinoma Cells

CompoundConcentration (µM)Cell Viability (%) (72h)IC50 (µM)
This compound192.4 ± 3.312.5
575.1 ± 4.1
1055.2 ± 2.9
2528.7 ± 3.8
5010.5 ± 1.5
Doxorubicin (Control)148.9 ± 2.70.9
DMSO (Vehicle)0.1%100>100

Experimental Protocols

Protocol 1: High-Throughput Screening for Anti-Inflammatory Activity using an NF-κB Luciferase Reporter Assay

This assay is designed to identify and quantify the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based model.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Parthenolide (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 384-well assay plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMEM.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 5 µL of Parthenolide (final concentration 10 µM) to positive control wells.

    • Add 5 µL of 0.1% DMSO in DMEM to vehicle control wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Prepare a solution of LPS in DMEM.

    • Add 5 µL of LPS solution to all wells (final concentration 100 ng/mL), except for the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 35 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: High-Throughput Screening for Cytotoxicity using a Cell Viability Assay

This assay measures the dose-dependent cytotoxic effect of this compound on a cancer cell line.

Materials:

  • A549 human lung carcinoma cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom 384-well assay plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture A549 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a density of 8 x 10^4 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in RPMI 1640.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 5 µL of Doxorubicin (final concentration 1 µM) to positive control wells.

    • Add 5 µL of 0.1% DMSO in RPMI 1640 to vehicle control wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 30 µL of the cell viability reagent to each well.

    • Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p50/p65 NF-κB (p50/p65) Nucleus Nucleus p50/p65->Nucleus Translocates to IκBα->p50/p65 Releases Gene Expression Gene Expression Nucleus->Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits (putative)

Caption: Putative mechanism of action for this compound in the NF-κB signaling pathway.

G start Start Seed Cells\n(384-well plate) Seed Cells (384-well plate) start->Seed Cells\n(384-well plate) end End process process decision decision Incubate\n(24h) Incubate (24h) Seed Cells\n(384-well plate)->Incubate\n(24h) Add this compound\n(serial dilution) Add this compound (serial dilution) Incubate\n(24h)->Add this compound\n(serial dilution) Incubate\n(1h) Incubate (1h) Add this compound\n(serial dilution)->Incubate\n(1h) Stimulate with LPS\n(100 ng/mL) Stimulate with LPS (100 ng/mL) Incubate\n(1h)->Stimulate with LPS\n(100 ng/mL) Incubate\n(6h) Incubate (6h) Stimulate with LPS\n(100 ng/mL)->Incubate\n(6h) Add Luciferase Reagent Add Luciferase Reagent Incubate\n(6h)->Add Luciferase Reagent Read Luminescence Read Luminescence Add Luciferase Reagent->Read Luminescence Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Read Luminescence->Data Analysis\n(% Inhibition) Data Analysis\n(% Inhibition)->end G start Start Seed A549 Cells\n(384-well plate) Seed A549 Cells (384-well plate) start->Seed A549 Cells\n(384-well plate) end End process process decision decision Incubate\n(24h) Incubate (24h) Seed A549 Cells\n(384-well plate)->Incubate\n(24h) Add this compound\n(serial dilution) Add this compound (serial dilution) Incubate\n(24h)->Add this compound\n(serial dilution) Incubate\n(72h) Incubate (72h) Add this compound\n(serial dilution)->Incubate\n(72h) Add Cell Viability Reagent Add Cell Viability Reagent Incubate\n(72h)->Add Cell Viability Reagent Read Luminescence Read Luminescence Add Cell Viability Reagent->Read Luminescence Data Analysis\n(IC50) Data Analysis (IC50) Read Luminescence->Data Analysis\n(IC50) Data Analysis\n(IC50)->end

Troubleshooting & Optimization

"Methyl lycernuate A" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl Lycernuate A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a triterpenoid compound.[1] Triterpenoids are a class of natural products that are generally characterized by a complex cyclic structure. Physically, this compound is described as a powder.[1] Due to its chemical nature, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For compounds like this compound, which are lipophilic in nature, a range of organic solvents should be tested. It is recommended to start with common laboratory solvents. Based on the general properties of fatty acid methyl esters and triterpenoids, the following solvents are suggested:

  • Non-polar aprotic solvents: Hexane, Toluene

  • Polar aprotic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone

  • Polar protic solvents: Ethanol, Methanol

It is advisable to start with a small amount of the compound and test its solubility in a small volume of each solvent.

Q3: Can I dissolve this compound in water or buffer solutions?

Directly dissolving this compound in aqueous solutions is expected to be very difficult due to its non-polar structure. For biological assays requiring an aqueous environment, it is common practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer. It is crucial to observe for any precipitation upon dilution.

Q4: What is the maximum concentration I can achieve in DMSO?

Q5: Are there any additives that can improve the aqueous solubility of this compound?

For in vitro and in vivo experiments, if the final concentration of the organic solvent is a concern, certain additives can be used to improve the apparent solubility of lipophilic compounds in aqueous media. These include:

  • Surfactants: Tween® 80, Triton™ X-100

  • Cyclodextrins: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)

These should be used with caution as they can have their own biological effects.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: this compound is not dissolving in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate solvent selection. Test a range of solvents with varying polarities as listed in the FAQs. Fatty acid methyl esters are generally soluble in chloroform.[2]
Insufficient solvent volume. Increase the volume of the solvent to reduce the concentration of the solute.
Low temperature. Gently warm the solution. Increased temperature can enhance the solubility of many compounds. Be cautious with volatile solvents and ensure the compound is stable at elevated temperatures.
Compound has precipitated out of solution. The solution may be supersaturated. Try vortexing or sonicating the solution to aid in redissolving the precipitate. If this fails, the concentration is likely too high for the chosen solvent system.
Problem: The compound precipitates when the stock solution is diluted into an aqueous buffer.
Possible Cause Suggested Solution
The final concentration of the organic solvent is too low to maintain solubility. Decrease the dilution factor. It may be necessary to accept a higher final concentration of the organic solvent in your experiment, ensuring appropriate vehicle controls are included.
The aqueous buffer is incompatible. The pH or ionic strength of the buffer may be affecting solubility. Try buffers with different pH values.
The compound has a very low intrinsic aqueous solubility. Consider using a formulation approach with solubility enhancers like surfactants or cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg, 5 mg) in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a calculated volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to prevent degradation. Protect from light if the compound is light-sensitive.

Visualizations

Logical Relationship: Factors Influencing Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions Physical Conditions solute_polarity Polarity (Lipophilic) solubility Solubility solute_polarity->solubility solute_mw Molecular Weight solute_mw->solubility solute_structure Chemical Structure (Triterpenoid) solute_structure->solubility solvent_polarity Polarity (Polar/Non-polar) solvent_polarity->solubility solvent_protic Protic/Aprotic Nature solvent_protic->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility mixing Agitation (Vortexing/Sonication) mixing->solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow: Troubleshooting Solubility Issues

G start Start: Dissolve this compound choose_solvent Select initial solvent (e.g., DMSO, Ethanol) start->choose_solvent dissolve Attempt to dissolve at desired concentration choose_solvent->dissolve is_dissolved Is it fully dissolved? dissolve->is_dissolved success Success: Proceed with experiment is_dissolved->success Yes troubleshoot Troubleshoot is_dissolved->troubleshoot No increase_volume Increase solvent volume troubleshoot->increase_volume apply_energy Apply gentle heat or sonication troubleshoot->apply_energy increase_volume->dissolve check_again Check for dissolution apply_energy->check_again check_again->success Yes still_not_dissolved Still not dissolved? check_again->still_not_dissolved No change_solvent Try a different solvent change_solvent->dissolve still_not_dissolved->change_solvent Yes reassess Re-evaluate required concentration or consider formulation still_not_dissolved->reassess No

Caption: Workflow for troubleshooting this compound solubility.

References

"Methyl lycernuate A" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methyl Lycernuate A. Due to the limited specific stability data available for this compound, this guide offers troubleshooting advice and frequently asked questions based on the general chemical properties of related triterpenoid esters.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in concentration of this compound stock solution can be attributed to several factors. The primary suspects are hydrolysis of the methyl ester group, particularly if the solvent is not anhydrous or if it is stored at inappropriate pH conditions. Oxidation of the triterpenoid backbone is another possibility, especially if the solution is exposed to air or light for extended periods. It is also crucial to ensure the solvent is of high purity and that the storage container is inert to prevent adsorption or reaction with impurities.

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent experimental results are a common sign of compound instability. If this compound is degrading during your experiment, the concentration of the active compound will change, leading to variable outcomes. This can be particularly pronounced in assays that run for extended periods or involve harsh conditions such as elevated temperatures, extreme pH, or exposure to strong light. We recommend performing control experiments to assess the stability of this compound under your specific assay conditions.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure as a triterpenoid methyl ester, the most probable degradation products would result from hydrolysis and oxidation. Hydrolysis of the methyl ester would yield lycernuic acid A and methanol. Oxidation could lead to a variety of products, depending on the specific conditions. For instance, oxidation of the double bonds in the triterpenoid structure could result in the formation of epoxides, diols, or even cleavage of the carbon skeleton.[1]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place, preferably at -20°C. Stock solutions should be prepared in high-purity, anhydrous solvents and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Analyze a freshly prepared sample: Compare the chromatogram of your aged sample with a freshly prepared standard of this compound to confirm the presence of new peaks.

  • Investigate hydrolysis:

    • Spike your sample with a small amount of a weak acid or base and monitor the appearance of new peaks over time. An increase in a peak corresponding to the expected mass of lycernuic acid A would suggest hydrolysis.

    • Use a solvent with a different pH to see if the degradation profile changes.

  • Investigate oxidation:

    • Purge your sample and solvent with an inert gas (e.g., nitrogen or argon) before analysis to see if the formation of degradation products is reduced.

    • Add a known antioxidant to a portion of your sample to see if it prevents the formation of the unknown peaks.

  • Characterize degradation products: If possible, use techniques like mass spectrometry (MS) to determine the molecular weights of the unknown peaks and infer their structures.

Issue 2: Loss of Biological Activity

Possible Cause: The biological activity of your this compound sample has diminished due to degradation.

Troubleshooting Steps:

  • Confirm compound integrity: Use an analytical technique like HPLC or LC-MS to check the purity of your this compound sample that is showing reduced activity.

  • Perform a time-course experiment: Assess the biological activity of this compound at different time points after preparing the solution for your assay. A decrease in activity over time would indicate instability under assay conditions.

  • Evaluate assay components: Check if any components of your assay buffer or media (e.g., high pH, presence of metal ions) could be contributing to the degradation of this compound.

  • Test in the presence of stabilizers: If oxidation is suspected, include a small amount of an antioxidant compatible with your assay system to see if the biological activity is preserved for a longer duration.

Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways for this compound based on its chemical structure.

MLA This compound Hydrolysis Hydrolysis (+H2O) MLA->Hydrolysis Ester Cleavage Oxidation Oxidation (+[O]) MLA->Oxidation Triterpenoid Backbone Modification LAA Lycernuic Acid A Hydrolysis->LAA Methanol Methanol Hydrolysis->Methanol Oxidized_Products Oxidized Products (Epoxides, Diols, etc.) Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined temperature and light conditions.

Methodology:

  • Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., DMSO, ethanol).

  • Divide the stock solution into several aliquots in appropriate vials.

  • Establish different storage conditions for the aliquots:

    • Condition A (Control): -80°C, protected from light.

    • Condition B: -20°C, protected from light.

    • Condition C: 4°C, protected from light.

    • Condition D: Room temperature, protected from light.

    • Condition E: Room temperature, exposed to ambient light.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

  • Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound remaining.

  • Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.

Protocol 2: pH-Dependent Stability (Hydrolysis) Study

Objective: To evaluate the susceptibility of this compound to hydrolysis at different pH values.

Methodology:

  • Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Add a small, constant volume of a concentrated stock solution of this compound in an organic solvent to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At various time intervals, withdraw an aliquot from each pH condition.

  • Immediately quench any further reaction by adding an equal volume of a suitable organic solvent and/or neutralizing the pH.

  • Analyze the samples by chromatography to quantify the remaining this compound and potentially identify the formation of lycernuic acid A.

  • Calculate the degradation rate constant at each pH.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the stability of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare Stock Solution of this compound Aliquots Create Aliquots for Different Conditions Prep->Aliquots Temp Temperature Study (-20°C, 4°C, RT) Aliquots->Temp pH pH Study (Acidic, Neutral, Basic) Aliquots->pH Light Photostability Study (Light vs. Dark) Aliquots->Light Sampling Sample at Time Points Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC / LC-MS Analysis Sampling->HPLC Data Data Analysis (Degradation Rate) HPLC->Data Conclusion Determine Optimal Storage & Handling Conditions Data->Conclusion

Caption: General workflow for this compound stability testing.

Quantitative Data Summary

Table 1: Temperature-Dependent Stability of this compound (% Remaining)

Time-20°C4°CRoom Temperature
0 h100%100%100%
24 h
72 h
1 week

Table 2: pH-Dependent Stability of this compound at 37°C (% Remaining)

TimepH 3.0pH 7.4pH 9.0
0 h100%100%100%
4 h
8 h
24 h

References

Technical Support Center: Synthesis of Methyl Lignocerate ("Methyl Lycernuate A")

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the synthesis yield of Methyl Lignocerate. Given that "Methyl Lycernuate A" is not a standard chemical name, this guide will focus on Methyl Lignocerate (also known as Methyl tetracosanoate), a very long-chain saturated fatty acid methyl ester, which is likely the intended compound. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of similar long-chain fatty acid methyl esters.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Lignocerate and what are its key properties?

Methyl Lignocerate (Methyl tetracosanoate) is the methyl ester of lignoceric acid, a C24:0 saturated fatty acid.[1][2] It is a white to off-white crystalline powder at room temperature.[3][4] Its primary applications are in biochemical research related to lipid metabolism, as a component in cosmetics for its emollient properties, and in the development of biodegradable plastics.[3]

Q2: Which are the most common methods for synthesizing Methyl Lignocerate?

The most common method for synthesizing Methyl Lignocerate is through the esterification of lignoceric acid with methanol, typically using an acid catalyst. This reaction is a type of Fischer esterification. Other methods for synthesizing very long-chain fatty acid methyl esters exist, such as those involving phosphoranes or alkylcopper(I) complexes, but acid-catalyzed esterification is the most direct approach for this specific conversion.[5]

Q3: What are the main challenges in synthesizing very long-chain fatty acid methyl esters like Methyl Lignocerate?

The primary challenges include the low solubility of the long-chain fatty acid starting material in the alcohol reactant, the reversible nature of the esterification reaction leading to incomplete conversion, and difficulties in purifying the final product due to its high melting point and similarity in properties to the starting material.

Troubleshooting Guide

Issue 1: Low Synthesis Yield

Question: My Fischer esterification of lignoceric acid results in a very low yield of Methyl Lignocerate. What are the potential causes and how can I improve the yield?

Answer: Low yield in the synthesis of Methyl Lignocerate is a common issue and can be attributed to several factors related to the reaction equilibrium, catalyst efficiency, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reaction Equilibrium Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.Use a large excess of methanol to shift the equilibrium towards the product side. Additionally, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6]
Incomplete Dissolution of Lignoceric Acid Lignoceric acid has poor solubility in methanol at room temperature, which can limit the reaction rate.Add a co-solvent such as toluene or hexane to improve the solubility of the fatty acid. Ensure the reaction is heated to reflux to increase both solubility and reaction rate.[7]
Catalyst Inefficiency The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or boron trifluoride-methanol complex) may be inactive or used in insufficient quantity.[6]Use a fresh, anhydrous catalyst at an appropriate concentration (typically 1-5 mol% relative to the carboxylic acid). Ensure all reactants and glassware are dry to prevent catalyst deactivation.
Suboptimal Reaction Time and Temperature The reaction may not have reached completion due to insufficient time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be refluxed for a sufficient duration, which can range from a few hours to overnight for very long-chain fatty acids.
Issue 2: Presence of Unreacted Lignoceric Acid in the Final Product

Question: After the workup, I still have a significant amount of unreacted lignoceric acid mixed with my Methyl Lignocerate. How can I effectively remove it?

Answer: The presence of unreacted starting material is a common purification challenge.

Purification Strategies:

Method Description Key Considerations
Base Wash During the workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate or sodium carbonate) to deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer.Perform the wash multiple times to ensure complete removal. Be cautious of emulsion formation, which can be broken by adding brine.
Recrystallization Recrystallize the crude product from a suitable solvent. Methyl Lignocerate is soluble in hot non-polar solvents and less soluble at cold temperatures.Hexane or acetone are commonly used solvents for recrystallizing fatty acid methyl esters. The choice of solvent may require some optimization.
Column Chromatography If other methods fail, silica gel column chromatography can be used to separate the non-polar methyl ester from the more polar carboxylic acid.A non-polar mobile phase (e.g., hexane/ethyl acetate gradient) is typically effective. This method can be time-consuming and lead to some product loss.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Lignoceric Acid

This protocol describes a standard laboratory procedure for the synthesis of Methyl Lignocerate.

Materials:

  • Lignoceric Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol (BF₃-MeOH) complex

  • Toluene (optional, as a co-solvent)

  • Diethyl ether or Hexane (for extraction)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lignoceric acid (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • If solubility is an issue, add a minimal amount of toluene to aid dissolution.

  • Slowly add the acid catalyst (e.g., 0.05 equivalents of concentrated H₂SO₄ or a commercially available BF₃-MeOH solution).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (stain with permanganate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or hexane.

  • Transfer the solution to a separatory funnel and wash sequentially with water, 5% NaHCO₃ solution (until no more gas evolves), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl Lignocerate.

  • Purify the crude product by recrystallization from hexane or another suitable solvent.

Visualizations

Experimental Workflow for Methyl Lignocerate Synthesis

G A 1. Reactants Mixing Lignoceric Acid, Methanol, Catalyst B 2. Reflux (4-12 hours) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete? D 4. Workup Solvent Removal & Extraction C->D Complete? E 5. Purification Base Wash & Recrystallization D->E F 6. Product Analysis (GC, NMR) E->F G Pure Methyl Lignocerate F->G

Caption: Workflow for the synthesis and purification of Methyl Lignocerate.

Signaling Pathway (Illustrative for a potential biological role)

While the direct signaling pathways involving Methyl Lignocerate are not extensively documented, it is known to have anti-diabetic activity and can influence glucose uptake, potentially through pathways involving GLUT4.[8] The following diagram illustrates a simplified, hypothetical pathway.

G cluster_cell Adipocyte ML Methyl Lignocerate Receptor Cell Surface Receptor (Hypothetical) ML->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade GLUT4_Vesicle GLUT4 Vesicle Signaling_Cascade->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Hypothetical signaling pathway for Methyl Lignocerate's effect on glucose uptake.

References

"Methyl lycernuate A" reducing off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methyl lycernuate A is a recently isolated natural product. As such, comprehensive data on its biological activities and specific effects in various assays are still under investigation. This guide provides general troubleshooting advice and frequently asked questions based on the known properties of the broader class of serratane triterpenoids and common challenges encountered when working with natural products in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it derived?

This compound is a serratane-type triterpenoid that has been isolated from plants of the Lycopodium genus, specifically Lycopodium clavatum and Lycopodium japonicum.[1][2] Triterpenoids are a large and structurally diverse class of natural products known for a wide range of biological activities.

Q2: Is there evidence that this compound reduces off-target effects in assays?

Currently, there is no direct scientific literature demonstrating that this compound specifically reduces off-target effects in assays. The core focus of the initial studies has been on its isolation and structural elucidation. However, the high specificity of some natural compounds can, in principle, lead to fewer off-target interactions compared to broader-acting synthetic molecules. Further research is required to determine the selectivity profile of this compound.

Q3: What are the known or potential biological activities of this compound?

While specific quantitative data for this compound is limited, related serratane triterpenoids isolated from the same plant sources have demonstrated several biological activities, suggesting potential areas of investigation for this compound. These include:

  • Anti-inflammatory activity: Some serratane triterpenoids have been shown to inhibit the production of nitric oxide (NO) and downregulate pro-inflammatory signaling pathways.[1][3][4]

  • Cytotoxic activity: Certain serratane triterpenoids have exhibited cytotoxic effects against various cancer cell lines.[1][5]

  • Enzyme inhibition: There is evidence of acetylcholinesterase and tyrosinase inhibitory activity within this class of compounds.[6][7]

Troubleshooting Guide for In Vitro Assays

Researchers using this compound or other novel natural products in their assays may encounter the following issues. This guide provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or no observable activity of this compound Poor Solubility: Triterpenoids are often lipophilic and may have low solubility in aqueous assay buffers.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol).- Perform a solubility test to determine the maximum soluble concentration in your final assay medium.- Consider the use of a non-ionic surfactant (e.g., Tween-20) at a low, non-interfering concentration to improve solubility.
Degradation: The compound may be unstable under specific assay conditions (e.g., pH, light exposure).- Protect stock solutions and assay plates from light.- Evaluate the stability of the compound in the assay buffer over the time course of the experiment.- Prepare fresh dilutions from a frozen stock solution immediately before each experiment.
Incorrect Target: The chosen assay may not be relevant to the biological activity of this compound.- Based on the activities of related compounds, consider screening for anti-inflammatory, cytotoxic, or specific enzyme inhibitory effects.
High background noise or assay interference Compound Autofluorescence/Color: Natural products can sometimes interfere with fluorescence- or colorimetric-based readouts.- Run a control experiment with this compound in the assay buffer without the biological target to measure its intrinsic signal.- If interference is observed, consider using an alternative assay with a different detection method (e.g., label-free, mass spectrometry-based).
Non-specific Binding: The compound may bind to assay components, leading to false-positive or false-negative results.- Include appropriate controls, such as an inactive structural analog if available.- Vary the concentration of assay components (e.g., enzymes, substrates) to assess the impact on the observed effect.
Inconsistent results between experiments Variability in Compound Purity: The purity of the isolated natural product can vary between batches.- Ensure the purity of this compound is confirmed by analytical methods such as HPLC or NMR.- If possible, use a single, well-characterized batch for a series of experiments.
Cellular Uptake Issues: In cell-based assays, the compound may not effectively cross the cell membrane.- Use permeabilization agents in initial mechanistic studies (with appropriate controls) to confirm intracellular activity.- Consider formulation strategies, such as liposomal delivery, to enhance cellular uptake.

Experimental Protocols

While specific protocols for this compound are not yet established, the following are generalized methodologies for assessing the key biological activities observed in related serratane triterpenoids.

Protocol 1: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Pre-treat the cells with varying concentrations of the compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control. Determine the IC50 value.

Protocol 2: Assessment of Cytotoxic Activity (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Signaling Pathways

Based on the activities of related serratane triterpenoids, this compound may modulate key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway NFkB NF-κB (active) IKK->NFkB phosphorylates IκB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Methyl_Lycernuate_A This compound (Potential Target) Methyl_Lycernuate_A->IKK Inhibition? Methyl_Lycernuate_A->MAPK_Pathway Inhibition? ERK p-ERK1/2 ERK->Nucleus MAPK_Pathway->ERK

Caption: Potential inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Specificity and Off-Target Effects Start This compound (Pure Compound) Solubility Solubility Assessment Start->Solubility Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Solubility->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solubility->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., AChE, Tyrosinase) Solubility->Enzyme Data_Analysis_1 Determine IC50 values Anti_Inflammatory->Data_Analysis_1 Cytotoxicity->Data_Analysis_1 Enzyme->Data_Analysis_1 Western_Blot Western Blot Analysis (NF-κB, p-ERK) Data_Analysis_1->Western_Blot qPCR qPCR for Gene Expression (iNOS, COX-2) Data_Analysis_1->qPCR Data_Analysis_2 Elucidate Signaling Pathway Western_Blot->Data_Analysis_2 qPCR->Data_Analysis_2 Panel_Screening Kinase/Protease Panel Screening Data_Analysis_2->Panel_Screening Counter_Screen Assay Interference Counter-screens Data_Analysis_2->Counter_Screen Data_Analysis_3 Assess Selectivity Profile Panel_Screening->Data_Analysis_3 Counter_Screen->Data_Analysis_3

Caption: A generalized experimental workflow for characterizing the biological activity of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Methyl Lycernuate A (Methyl Tetracosanoate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl Lycernuate A (more formally known as Methyl tetracosanoate) and encountering challenges with mass spectrometry fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical identity of "this compound"?

A1: "this compound" is likely a trivial or less common name for Methyl tetracosanoate. Tetracosanoic acid is also known as lignoceric acid. Therefore, the compound you are likely working with is the methyl ester of this C24:0 saturated fatty acid. It is crucial to use the systematic name, Methyl tetracosanoate, or the common synonym, Methyl lignocerate, to ensure accurate data retrieval and interpretation. In some literature, "Lycernuic acids A, B, and C" refer to a class of complex triterpenoid compounds, which have significantly different structures and fragmentation patterns from long-chain fatty acid methyl esters[1][2]. This guide will focus on Methyl tetracosanoate.

Q2: I am observing a very weak or no molecular ion peak for Methyl tetracosanoate in my ESI-MS spectrum. Is this normal?

A2: Yes, it is common for long-chain fatty acid methyl esters (FAMEs) like Methyl tetracosanoate to exhibit a weak or even absent molecular ion peak ([M]+•) in electrospray ionization (ESI) mass spectrometry, especially in positive ion mode.[3] This is due to the high propensity for fragmentation upon ionization. Instead of the molecular ion, you are more likely to observe adduct ions, such as [M+Na]+ or [M+K]+, which are more stable. In negative ion mode, you would expect to see the [M-H]- ion, though sensitivity can be an issue.

Q3: What are the characteristic fragment ions I should be looking for in the mass spectrum of Methyl tetracosanoate?

A3: For saturated fatty acid methyl esters like Methyl tetracosanoate, there are several characteristic fragment ions you should look for. The most prominent is often the ion at m/z 74, which results from a McLafferty rearrangement.[4] Another significant ion is typically observed at m/z 87. The spectrum will also likely show a series of hydrocarbon fragment ions separated by 14 Da (corresponding to CH2 groups).[5]

Q4: My signal intensity is very low when analyzing Methyl tetracosanoate. How can I improve it?

A4: Low signal intensity for fatty acid analysis by ESI-MS is a common problem. Here are a few strategies to improve it:

  • Derivatization: For enhanced sensitivity in positive ion mode, consider derivatizing the corresponding fatty acid (tetracosanoic acid) with a reagent that introduces a permanent positive charge. This can significantly improve ionization efficiency.

  • Mobile Phase Optimization: If analyzing in negative ion mode, be aware that acidic mobile phases used for chromatography can suppress the deprotonation of the carboxylic acid, leading to low sensitivity. A compromise on the mobile phase pH may be necessary.

  • Source Parameter Optimization: Ensure that the ESI source parameters, such as gas flow, temperature, and capillary voltage, are optimized for efficient desolvation of your analyte.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Signal Inefficient ionization.- Optimize ESI source parameters (gas flow, temperature, capillary voltage).- For negative ion mode, consider reducing the acidity of the mobile phase.- Consider derivatization of the corresponding fatty acid to enhance ionization.
Poor Peak Shape (Tailing or Broad Peaks) Column overload.- Dilute the sample and reinject.- Ensure the analytical column is not degraded.
Inappropriate column chemistry.- Confirm that the column (e.g., C18) is suitable for long-chain fatty acid methyl ester analysis.
Unexpected Fragment Ions In-source fragmentation.- Reduce the fragmentor or capillary voltage to minimize fragmentation in the ion source.
Presence of impurities or contaminants.- Analyze a blank sample to identify potential sources of contamination.- Ensure the purity of your Methyl tetracosanoate standard.
Non-reproducible Fragmentation Pattern Inconsistent collision energy in MS/MS.- Ensure that the collision energy is optimized and consistently applied for your target analyte.
Matrix effects from complex samples.- Employ appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for Methyl tetracosanoate in mass spectrometry.

Ion Typem/zDescription
Molecular Formula C25H50O2
Molecular Weight 382.7 g/mol [6][7]
[M+H]+ 383.4Protonated molecule
[M+Na]+ 405.4Sodium adduct
[M-H]- 381.4Deprotonated molecule
Characteristic Fragment 1 74Result of McLafferty rearrangement
Characteristic Fragment 2 87
Characteristic Fragment 3 143
Other Fragments Series of ions separated by 14 DaAliphatic chain fragmentation

Experimental Protocol: ESI-MS/MS Analysis of Methyl Tetracosanoate

This protocol outlines a general procedure for the analysis of Methyl tetracosanoate using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Dissolve the Methyl tetracosanoate standard in a suitable organic solvent (e.g., methanol, isopropanol, or a mixture of chloroform and methanol) to a final concentration of 1-10 µg/mL.
  • For complex matrices, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by transesterification to convert fatty acids to their methyl esters.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
  • Gradient: A suitable gradient to elute the long-chain FAME. For example, start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive ESI.
  • Capillary Voltage: 3.5-4.5 kV.
  • Drying Gas Flow: 8-12 L/min.
  • Drying Gas Temperature: 300-350 °C.
  • Nebulizer Pressure: 30-50 psi.
  • MS1 Scan Range: m/z 100-500.
  • MS/MS Analysis: Select the precursor ion (e.g., [M+H]+ at m/z 383.4 or [M+Na]+ at m/z 405.4) for collision-induced dissociation (CID).
  • Collision Energy: Optimize the collision energy to obtain a characteristic fragmentation pattern (typically in the range of 10-40 eV).

Visualizations

fragmentation_pathway M Methyl tetracosanoate [C25H50O2]+• m/z 382.7 frag1 [C3H6O2]+• m/z 74 (McLafferty Rearrangement) M->frag1 - C22H44 frag2 [C4H7O2]+ m/z 87 M->frag2 - C21H43• frag3 [C24H49O2]+ m/z 381 M->frag3 - CH3• frag4 Alkyl Fragments [CnH2n+1]+ M->frag4 - •COOCH3 - Alkyl radicals troubleshooting_workflow start Start: Mass Spec Problem issue Identify Issue: - No/Low Signal - Poor Peak Shape - Unexpected Fragments start->issue no_signal Check Ion Source Parameters & Mobile Phase issue->no_signal No/Low Signal peak_shape Dilute Sample & Check Column Health issue->peak_shape Poor Peak Shape fragments Check for In-Source Fragmentation & Purity issue->fragments Unexpected Fragments derivatize Consider Derivatization no_signal->derivatize optimize Optimize LC Method peak_shape->optimize cleanup Improve Sample Cleanup fragments->cleanup end Problem Resolved derivatize->end optimize->end cleanup->end

References

Technical Support Center: Optimizing Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Methyl lycernuate A" in the context of optimizing cell permeability assays did not yield specific information. "this compound" is a recently identified natural product isolated from Lycopodium clavatum, with current research focusing on its chemical structure, and cytotoxic and anti-inflammatory properties.[1][2][3][4][5][6] There is no available literature detailing its use or effects in cell permeability assays.

Therefore, this technical support center provides a comprehensive guide to optimizing cell permeability assays in general, with a focus on the widely-used Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) models. The information provided can serve as a valuable resource for researchers and can be adapted should information on "this compound" or other specific compounds become available.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Caco-2 and PAMPA permeability assays?

The primary distinction between PAMPA and cell-based assays like the Caco-2 model lies in their underlying systems and the complexity of the transport mechanisms they can evaluate.[7] PAMPA is a non-cell-based assay that predicts passive diffusion, while the Caco-2 assay also assesses active transport and efflux.[8]

FeatureCaco-2 AssayPAMPA (Parallel Artificial Membrane Permeability Assay)
Model System Human colon adenocarcinoma cells that differentiate into a polarized monolayer mimicking the intestinal epithelium.[9][10]Artificial lipid-infused membrane.[7][11][12]
Transport Mechanisms Passive diffusion, active transport (uptake and efflux), and paracellular transport.[8][13]Primarily passive, transcellular diffusion.[7][8][12]
Throughput Lower throughput, typically labor-intensive.High-throughput, suitable for screening large numbers of compounds.[7]
Complexity More complex, requires cell culture and longer assay times (typically 21 days for cell differentiation).[14]Simpler and faster, does not require cell maintenance.[7]
Predictive Power Provides a more comprehensive prediction of in vivo intestinal absorption due to the presence of transporters and tight junctions.[9][10]Good for predicting passive permeability but may over or underestimate the permeability of compounds that are substrates for active transporters.[8]

Q2: What are acceptable apparent permeability (Papp) values for control compounds in a Caco-2 assay?

The apparent permeability coefficient (Papp) is a key parameter for classifying compound permeability. While values can vary between laboratories, a general classification is provided below.

Permeability ClassPapp Value (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10> 90%
Moderate1 - 1020 - 90%
Low< 1< 20%

Note: These values are a general guide and should be validated with internal control compounds.

Q3: How can I determine if my test compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

To determine if a compound is subject to active efflux, a bidirectional transport assay is performed using a cell line that expresses the transporter of interest (e.g., Caco-2 or MDCK-MDR1 cells). The permeability is measured in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. An efflux ratio (ER), calculated as Papp (B-A) / Papp (A->B), greater than 2 is a strong indicator that the compound is an efflux transporter substrate.[13][14]

Troubleshooting Guides

Caco-2 Permeability Assay
IssuePossible CauseRecommended Solution
Low Apparent Permeability (Papp) Values Poor compound solubility.Increase compound solubility using co-solvents like DMSO (up to 1%). Ensure the compound is fully dissolved before the assay.[15]
Low integrity of the Caco-2 cell monolayer.Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). TEER values should typically be above 300 Ω·cm².[13] Perform a Lucifer Yellow rejection assay to confirm low paracellular permeability.
High Variability in Papp Values Inconsistent cell monolayer formation.Optimize cell seeding density and culture conditions to ensure a uniform and confluent monolayer.
Edge effects on the assay plate.Avoid using the outer wells of the plate. Fill them with sterile water or media to maintain humidity.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Low Compound Recovery Non-specific binding to the assay plate.Include Bovine Serum Albumin (BSA) in the basolateral buffer to reduce non-specific binding.[14] Consider using low-binding plates.
Compound metabolism by Caco-2 cells.Analyze for the presence of metabolites in the donor and receiver compartments.
Accumulation of the compound within the cell monolayer.Lyse the cells at the end of the experiment and quantify the amount of compound retained.
PAMPA
IssuePossible CauseRecommended Solution
High Permeability for a Known Impermeable Compound Disruption of the artificial lipid membrane.Ensure proper coating of the filter plate with the lipid solution. Check the integrity of the membrane using a marker like Lucifer Yellow.[8]
Low Permeability for a Known Permeable Compound Poor compound solubility in the donor buffer.Use co-solvents or adjust the pH of the buffer to improve solubility.
Compound precipitation in the acceptor compartment.Use a "double-sink" PAMPA model where the acceptor solution contains a surfactant to improve the solubility of the permeated compound.[12]
High Data Variability Inconsistent membrane formation.Ensure the lipid solution is completely dissolved and evenly applied to the filter plate. Sonication of the lipid solution is recommended.
Evaporation from the assay wells.Seal the plate during incubation, for instance by using a container with wet paper towels.

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol provides a general procedure for conducting a bidirectional permeability assay using Caco-2 cells.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)

  • TEER meter

  • LC-MS/MS or other analytical instrumentation

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6.0 x 10⁴ cells/cm².[15]

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with TEER values above 300 Ω·cm².[13]

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A->B permeability, add the test compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B->A permeability, add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Replace the removed volume with fresh HBSS.

  • Analysis: Analyze the concentration of the compound in the samples using a validated analytical method like LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.[15]

PAMPA Protocol

This protocol provides a general procedure for the PAMPA assay.

Materials:

  • 96-well PAMPA plate with a filter membrane

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS)

  • Test compound and control compounds

  • UV-Vis spectrophotometer or LC-MS/MS

Methodology:

  • Membrane Coating: Coat each well of the 96-well filter (donor) plate with the lipid solution and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

  • Donor Plate Preparation: Add the test compound solutions to the donor plate wells.

  • Sandwich Assembly: Place the donor plate onto the acceptor plate, forming a "sandwich".[7]

  • Incubation: Incubate the assembly at room temperature with constant shaking to facilitate diffusion.[7]

  • Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation: Calculate the effective permeability (Pe) based on the change in compound concentration over time.

Visualizations

Experimental Workflow for Caco-2 Bidirectional Permeability Assay

G Workflow for Caco-2 Bidirectional Permeability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayer with HBSS teer->wash add_A_B Add compound to Apical (A) Add buffer to Basolateral (B) wash->add_A_B add_B_A Add compound to Basolateral (B) Add buffer to Apical (A) wash->add_B_A incubate Incubate at 37°C with shaking add_A_B->incubate add_B_A->incubate sample Sample from receiver compartment at time points incubate->sample analyze Analyze sample concentrations (LC-MS/MS) sample->analyze calculate Calculate Papp (A->B) and Papp (B->A) analyze->calculate er Calculate Efflux Ratio (ER) calculate->er

Caption: Caco-2 bidirectional permeability assay workflow.

Decision Tree for Investigating Low Permeability

G Troubleshooting Low Permeability start Low Papp in Caco-2 Assay check_solubility Is the compound soluble in the assay buffer? start->check_solubility improve_solubility Improve solubility (e.g., co-solvents) check_solubility->improve_solubility No check_efflux Is the Efflux Ratio > 2? check_solubility->check_efflux Yes efflux_substrate Compound is likely an efflux substrate. Consider using efflux inhibitors. check_efflux->efflux_substrate Yes check_pampa Perform PAMPA assay check_efflux->check_pampa No pampa_result Is PAMPA permeability also low? check_pampa->pampa_result poor_passive Compound has poor passive permeability. Consider structural modifications. pampa_result->poor_passive Yes active_uptake Low Caco-2 but high PAMPA permeability may indicate poor active uptake. pampa_result->active_uptake No

Caption: Decision tree for troubleshooting low permeability.

Role of Natural Compounds in Permeability Enhancement

Certain natural compounds, such as terpenes, fatty acids, and polysaccharides, have been investigated for their potential to enhance the permeation of other drugs.[16][17][18][19] The proposed mechanisms often involve the reversible disruption of the cell membrane or tight junctions.

G Potential Mechanisms of Natural Permeability Enhancers enhancer Natural Permeability Enhancer (e.g., Terpenes, Fatty Acids) membrane Interaction with Cell Membrane enhancer->membrane junctions Interaction with Tight Junctions enhancer->junctions fluidity Increased Membrane Fluidity membrane->fluidity disruption Disruption of Lipid Bilayer membrane->disruption protein Modulation of Tight Junction Proteins junctions->protein permeability Increased Drug Permeability fluidity->permeability disruption->permeability protein->permeability

Caption: Mechanisms of natural permeability enhancers.

References

Technical Support Center: Large-Scale Synthesis of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methyl lycernuate A is a recently discovered natural product. As such, established large-scale synthesis protocols and specific troubleshooting data are not yet publicly available. The following guide is based on general principles of natural product synthesis, scale-up challenges for complex molecules like triterpenoids, and data from analogous chemical transformations. This information is intended to provide a foundational framework for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining this compound?

This compound is a novel triterpenoid that has been isolated from the methanol extract of the whole plants of Lycopodium clavatum.[1] Currently, isolation from its natural source is the only reported method for obtaining this compound.

Q2: What are the anticipated major challenges in the large-scale synthesis of this compound?

Based on the complex, polycyclic structure of triterpenoids, the large-scale synthesis of this compound is expected to present several significant challenges:

  • Stereochemical Complexity: The molecule likely contains multiple stereocenters, and achieving the correct stereochemistry on a large scale can be difficult and require sophisticated asymmetric synthesis strategies.

  • Multi-step Synthesis: The total synthesis of such a complex natural product will inevitably involve a lengthy sequence of reactions, which can lead to low overall yields.[2]

  • Reagent Cost and Availability: Reagents required for complex organic transformations, especially those used in asymmetric synthesis, can be expensive and may not be readily available in bulk quantities.

  • Process Optimization and Scale-Up: Translating a laboratory-scale synthesis to a large-scale process often encounters issues with reaction kinetics, heat transfer, and mixing, which can affect yield and purity.[3]

  • Purification: Isolating the final product from a complex reaction mixture and achieving high purity on a large scale can be challenging and may require multiple chromatographic steps.

Q3: Are there any known biological activities of this compound that justify large-scale production efforts?

Initial studies have shown that related compounds isolated from Lycopodium clavatum exhibit interesting biological activities. For instance, some triterpenoids from this plant have shown cytotoxic activity against cancer cell lines and inhibitory activity on nitric oxide (NO) production, suggesting potential anti-inflammatory and anticancer applications.[1] While specific data for this compound is limited, its structural similarity to other bioactive triterpenoids makes it a candidate for further investigation, which would necessitate a scalable synthesis.

Troubleshooting Guides

Problem 1: Low Yield in the Esterification Step

The final step in the synthesis of this compound would likely be the methylation of the corresponding carboxylic acid (lycernuic acid A). If you are experiencing low yields in this esterification step, consider the following:

Potential CauseSuggested Solution
Incomplete reaction Monitor the reaction progress using TLC or LC-MS. Increase reaction time or temperature if necessary. Consider using a more powerful esterification agent (e.g., diazomethane, though hazardous and not ideal for large scale) or a different catalytic system.
Steric hindrance The carboxylic acid group in a complex triterpenoid may be sterically hindered. Employ a less sterically demanding methylating agent or use forcing reaction conditions. The use of activating agents like DCC/DMAP may be beneficial.
Side reactions Other functional groups in the molecule may react with the esterification reagents. Ensure that all other sensitive functional groups are appropriately protected. Analyze byproducts to understand side reactions.
Reagent quality Ensure the solvent (e.g., methanol) is anhydrous and the reagents are of high purity. Water can hydrolyze the ester back to the carboxylic acid.
Problem 2: Difficulty in Purification of the Final Product

Purifying a complex natural product like this compound on a large scale can be a significant bottleneck.

Potential CauseSuggested Solution
Co-eluting impurities Stereoisomers or structurally similar byproducts can be difficult to separate. Optimize the chromatographic conditions (e.g., change the solvent system, gradient, or stationary phase). Consider using preparative HPLC or simulated moving bed (SMB) chromatography for large-scale purification.
Product instability The purified product may be unstable under certain conditions. Ensure appropriate storage conditions (e.g., low temperature, inert atmosphere, protection from light).
Inadequate crystallization If attempting purification by crystallization, screen a wide range of solvents and solvent mixtures. Seeding with a small amount of pure crystal can sometimes induce crystallization.

Experimental Protocols

Note: The following is a general protocol for the methyl esterification of a carboxylic acid, which would be a key step in the synthesis of this compound. This should be adapted and optimized for the specific substrate.

Fischer Esterification of a Carboxylic Acid

  • Dissolution: Dissolve the carboxylic acid precursor of this compound in anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may take several hours to days to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No optimize Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize Yes side_reactions Identify Side Reactions byproducts->side_reactions Yes reagent_quality Check Reagent/Solvent Purity byproducts->reagent_quality No protecting_groups Implement/Modify Protecting Group Strategy side_reactions->protecting_groups

Caption: Decision tree for troubleshooting low reaction yield.

Hypothetical Workflow for Natural Product Scale-Up

natural_product_scaleup cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_large Large Scale lab_synthesis Develop Synthetic Route lab_purification Purification Method (Column Chromatography) lab_synthesis->lab_purification pilot_optimization Process Optimization (Kinetics, Thermo) lab_purification->pilot_optimization Tech Transfer pilot_purification Scale-up Purification (Prep-HPLC) pilot_optimization->pilot_purification large_synthesis Large-Scale Reactor Synthesis pilot_purification->large_synthesis Tech Transfer gmp_purification GMP Purification (Crystallization, SMB) large_synthesis->gmp_purification

Caption: Generalized workflow for scaling up natural product synthesis.

References

"Methyl lycernuate A" minimizing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with Methyl Lycernuate A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a serratene-type triterpenoid. It is the methyl ester of Lycernuic acid A, a natural product isolated from plants of the Lycopodium genus, such as Lycopodium clavatum. As a member of the serratene triterpenoid class, it is suggested to possess anti-inflammatory and cytotoxic properties. Research on related compounds from Lycopodium clavatum has shown that they can inhibit the production of inflammatory mediators like nitric oxide (NO) and downregulate pro-inflammatory cytokines.[1][2][3][4]

Q2: What are the primary sources of batch-to-batch variability for this compound?

Batch-to-batch variability in natural product derivatives like this compound can stem from several factors:

  • Raw Botanical Material: The concentration and profile of the parent compound, Lycernuic acid A, in the Lycopodium plant can vary due to factors like climate, geographical source, harvest time, and storage conditions.[5][6]

  • Extraction and Isolation: The efficiency of the extraction and purification process used to obtain Lycernuic acid A can differ between batches, leading to variations in yield and purity.[7]

  • Esterification Process: The chemical reaction to convert Lycernuic acid A to this compound may have slight variations in reaction conditions (temperature, catalysts, reaction time) that can affect the final product's purity and impurity profile.

  • Purification of Final Product: Differences in the final purification steps (e.g., column chromatography, crystallization) can lead to varying levels of residual solvents, unreacted starting materials, or side-products.

Q3: How should I store and handle this compound to ensure its stability?

While specific stability data for this compound is not widely published, general guidelines for handling triterpenoid compounds should be followed. It is recommended to store the compound as a solid in a cool, dry, and dark place. For creating stock solutions, use a high-purity solvent such as DMSO or ethanol. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the expected physicochemical properties of this compound?

The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 56218-46-3Internal
Molecular Formula C31H50O4Internal
Molecular Weight 486.7 g/mol Internal

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Batches

Possible Causes:

  • Purity Differences: The most likely cause is a variation in the purity of the this compound batches. Even small differences in the percentage of the active compound or the presence of different impurities can significantly impact biological assays.

  • Presence of Impurities: Impurities from the isolation of the natural product or the synthesis of the methyl ester may have their own biological activity, leading to confounding results.

  • Degradation of the Compound: Improper storage or handling could lead to the degradation of one batch more than another.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from the supplier. Compare the purity data (e.g., by HPLC) and the methods used for characterization.

  • Perform In-House Quality Control: If possible, run a simple analytical test like High-Performance Liquid Chromatography (HPLC) on each new batch to verify its purity and compare the chromatogram to previous batches. A consistent retention time and peak shape for the main component are good indicators of consistency.

  • Solubility Check: Ensure that the compound from different batches dissolves completely and similarly in your chosen solvent. Poor solubility can lead to lower effective concentrations in your experiments.

  • Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the IC50 or EC50 value. Significant shifts in this value between batches indicate a difference in potency.

Issue 2: Poor Solubility of this compound

Possible Causes:

  • Incorrect Solvent: The chosen solvent may not be appropriate for dissolving a triterpenoid methyl ester.

  • Low Purity: The presence of insoluble impurities can give the appearance of poor solubility of the main compound.

  • Precipitation in Aqueous Media: While soluble in organic solvents like DMSO, the compound may precipitate when diluted into aqueous buffers for cell-based assays.

Troubleshooting Steps:

  • Consult Supplier Information: Check the supplier's datasheet for recommended solvents.

  • Use a Suitable Organic Solvent: For stock solutions, high-purity DMSO or ethanol are generally good starting points for triterpenoids.

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (be cautious of potential degradation) or use a sonicator.

  • Optimize Dilution into Aqueous Buffers: When diluting into aqueous media, do so dropwise while vortexing to minimize precipitation. Consider the use of a surfactant like Tween 80 or Pluronic F-68 in your final assay buffer, if compatible with your experimental system.

Experimental Protocols

Protocol: Quality Control of this compound by HPLC

This is a general protocol for developing an HPLC method for the quality control of this compound, based on methods for similar compounds. Optimization will be required.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or phosphoric acid

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a 50:50 ratio of A:B, and gradually increase to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As triterpenoids lack strong chromophores, detection at low wavelengths (e.g., 205-210 nm) is often necessary.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Analyze different batches and compare the retention time and peak area percentage of the main peak. A consistent retention time and a high peak area percentage (e.g., >98%) are indicative of a pure and consistent product.

Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol is based on the known anti-inflammatory activity of serratene triterpenoids.

1. Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (for nitrite determination)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

2. Method:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium and treat the cells with different concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatant to measure nitric oxide production.

  • To the remaining cells, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.

  • To measure nitric oxide, mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the nitric oxide produced.

3. Data Analysis:

  • Calculate the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-only treated cells.

  • Plot the percentage of inhibition against the concentration and determine the IC50 value.

  • Ensure that the concentrations showing significant NO inhibition do not cause a significant decrease in cell viability.

Visualizations

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_qc In-house Quality Control cluster_decision Decision Point cluster_exp Experimental Use cluster_troubleshoot Troubleshooting b0 Receive New Batch of This compound b1 Obtain & Review Certificate of Analysis (CoA) b0->b1 c0 Perform HPLC Analysis b1->c0 c1 Check Solubility c0->c1 c2 Compare to Previous Batches c1->c2 d0 Consistent with Previous Batches? c2->d0 e0 Perform Dose-Response Curve (IC50/EC50) d0->e0 Yes f0 Contact Supplier & Investigate Discrepancies d0->f0 No e1 Proceed with Main Experiments e0->e1 signaling_pathway cluster_pathway Intracellular Signaling cluster_response Inflammatory Response lps LPS tlr4 TLR4 Receptor lps->tlr4 erk pERK 1/2 tlr4->erk Activates nfkb NF-κB tlr4->nfkb Activates inos iNOS Expression erk->inos nfkb->inos cytokines Pro-inflammatory Cytokines (e.g., IL-1β) nfkb->cytokines no Nitric Oxide (NO) Production inos->no mla This compound mla->erk Inhibits mla->nfkb Inhibits

References

Technical Support Center: Investigating Methyl Lycernuate A for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential of Methyl lycernuate A to overcome drug resistance in cancer cell lines. Since direct studies on this specific application are not yet available, this guide presents a hypothetical experimental framework based on established methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine if this compound can overcome resistance to a specific drug?

A1: The initial step is to establish a drug-resistant cell line and determine the half-maximal inhibitory concentration (IC50) of your primary drug on both the parental (sensitive) and the newly developed resistant cell line. This will confirm the degree of resistance. Subsequently, you will treat the resistant cells with a combination of the primary drug and this compound to see if it restores sensitivity.

Q2: How do I know if my cell line has successfully developed resistance?

A2: Resistance is confirmed by comparing the IC50 values between the parental and the developed cell line using a cell viability assay (e.g., MTT assay).[1][2] A significant increase in the IC50 value for the developed cell line indicates successful resistance acquisition.[1] The Resistance Index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 1 confirms increased tolerance.

Q3: What are the potential mechanisms by which this compound could overcome resistance?

A3: While specific mechanisms for this compound are unknown, common mechanisms for resistance reversal include:

  • Inhibition of Efflux Pumps: Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1), which pump drugs out of the cell.[3] A compound could inhibit these pumps, increasing the intracellular concentration of the chemotherapeutic drug.

  • Modulation of Apoptotic Pathways: Resistant cells often have dysregulated apoptosis (programmed cell death) pathways. A compound might restore sensitivity by promoting apoptosis through the regulation of key proteins like caspases and members of the Bcl-2 family.[4]

  • Altering Drug Targets: In some cases, resistance arises from mutations in the drug's target protein. A compound could potentially circumvent this by acting on a different target or by allosterically modifying the original target to restore drug binding.

Q4: What concentration of this compound should I use in my experiments?

A4: First, you must determine the intrinsic cytotoxicity of this compound on your resistant cell line by performing a dose-response experiment and calculating its IC50 value. For combination studies, you should use non-toxic or minimally toxic concentrations of this compound to ensure that any observed cell death is due to the sensitization effect on the primary drug, not its own cytotoxicity.

Experimental Protocols & Troubleshooting

Protocol 1: Development of a Drug-Resistant Cell Line

This protocol describes the gradual dose escalation method to develop a drug-resistant cancer cell line.[1][2]

Methodology:

  • Initial IC50 Determination: Determine the IC50 value of the chosen chemotherapeutic drug (e.g., Paclitaxel) on the parental cell line (e.g., MCF-7) using an MTT assay.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing the drug at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate and morphology (typically after 2-3 passages), increase the drug concentration by approximately 1.5 to 2.0-fold.[1]

  • Repeat and Monitor: Continue this stepwise increase in drug concentration. Monitor cell viability and morphology closely. If significant cell death occurs, reduce the fold-increase.[1]

  • Cryopreservation: At each stage of increased resistance, freeze a stock of the cells. This provides a backup if the cells do not survive a subsequent concentration increase.[1]

  • Establishment of Resistant Line: Continue the process until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.[1]

  • Stability Check: Culture the established resistant cell line in a drug-free medium for several passages (e.g., 5-10) and then re-determine the IC50 to ensure the resistance phenotype is stable.

Troubleshooting Guide: Developing Resistant Cell Lines

Issue Possible Cause Solution
Massive cell death after dose increase The concentration jump was too high.Restart the culture from the previously frozen stock at a lower resistance level and use a smaller fold-increase (e.g., 1.1–1.5-fold).[1]
Slow or no recovery of cell growth The drug concentration is too high for stable adaptation.Maintain the cells at the current drug concentration for a longer period (more passages) before attempting the next increase.
Loss of resistance after culture in drug-free media The resistance mechanism is transient or unstable.The cell line may not be suitable for these studies. If resistance is consistently lost, consider using a different parental cell line or resistance induction method.
Protocol 2: Assessing Reversal of Resistance using MTT Assay

This protocol determines if this compound can re-sensitize resistant cells to a chemotherapeutic agent.

Methodology:

  • Cell Seeding: Seed the resistant cells (e.g., MCF-7/PTX-R) into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Prepare Drug Solutions:

    • Prepare a serial dilution of the primary chemotherapeutic drug (e.g., Paclitaxel).

    • Prepare a fixed, non-toxic concentration of this compound (e.g., at its IC10).

  • Treatment: Treat the cells with:

    • The primary drug alone (across the full concentration range).

    • This compound alone (at the fixed concentration).

    • A combination of the primary drug (serial dilutions) and the fixed concentration of this compound.

    • Include vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

    • Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the cell viability for each treatment group relative to the vehicle control. Plot dose-response curves and determine the IC50 values for the primary drug with and without this compound. A significant decrease in the IC50 value in the combination treatment indicates a reversal of resistance.

Troubleshooting Guide: MTT Assay

Issue Possible Cause Solution
High background in media-only wells Contamination or phenol red interference.Use sterile, phenol red-free media for the assay. Ensure all reagents are sterile.[9]
Low signal or high variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects.Ensure a single-cell suspension before seeding. Use reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile PBS.[10]
Incomplete dissolution of formazan crystals Insufficient solubilizing agent or incubation time.Ensure complete mixing by pipetting up and down or increasing the shaking time.[7] Check for precipitates that could interfere with readings.[11]

Data Presentation

The results from the MTT assay can be summarized to clearly show the effect of this compound on drug resistance.

Table 1: IC50 Values of Paclitaxel in Sensitive and Resistant MCF-7 Cells

Cell LineTreatmentIC50 (nM) ± SDResistance Index (RI)
MCF-7 (Parental)Paclitaxel10.5 ± 1.2-
MCF-7/PTX-RPaclitaxel125.8 ± 9.712.0

Table 2: Effect of this compound on Paclitaxel IC50 in Resistant Cells

Cell LineTreatmentIC50 (nM) ± SDFold Reversal
MCF-7/PTX-RPaclitaxel125.8 ± 9.7-
MCF-7/PTX-RPaclitaxel + this compound (1 µM)15.2 ± 2.18.3

Fold Reversal = IC50 (Drug alone) / IC50 (Drug + Compound)

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Reversal Assessment cluster_2 Phase 3: Mechanism Investigation Parental Cells Parental Cells Determine Drug IC50 Determine Drug IC50 Parental Cells->Determine Drug IC50 Gradual Dose Escalation Gradual Dose Escalation Determine Drug IC50->Gradual Dose Escalation Resistant Cell Line Resistant Cell Line Gradual Dose Escalation->Resistant Cell Line Confirm Resistance (IC50) Confirm Resistance (IC50) Resistant Cell Line->Confirm Resistance (IC50) Resistant Cells Resistant Cells Treat: Drug +/- MLA Treat with Drug +/- This compound Resistant Cells->Treat: Drug +/- MLA MTT Assay MTT Assay Treat: Drug +/- MLA->MTT Assay Calculate New IC50 Calculate New IC50 MTT Assay->Calculate New IC50 Resistance Reversal? Resistance Reversal? Calculate New IC50->Resistance Reversal? Efflux Pump Assay Efflux Pump Assay Resistance Reversal?->Efflux Pump Assay Yes Western Blot (Apoptosis) Western Blot (Apoptosis) Resistance Reversal?->Western Blot (Apoptosis) Yes Identify Mechanism Identify Mechanism Efflux Pump Assay->Identify Mechanism Western Blot (Apoptosis)->Identify Mechanism

Caption: Workflow for investigating resistance reversal.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism where this compound (MLA) overcomes resistance by inhibiting a P-glycoprotein (P-gp) efflux pump and promoting apoptosis.

G Drug Chemotherapeutic Drug Cell Cancer Cell Drug->Cell enters Caspase9 Caspase-9 Drug->Caspase9 activates MLA This compound Pgp P-gp Efflux Pump MLA->Pgp inhibits MLA->Caspase9 activates Pgp->Drug efflux Cell->Pgp Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Technical Support Center: Refining and Purifying Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining and purification of Methyl Lycernuate A. This compound is the methyl ester of Lycernuic acid A, a serratene triterpene sourced from the herbs of Lycopodium serratum Thunb[1]. The purification of this complex methyl ester often involves multi-step processes where specific issues can arise. This guide is designed to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Column Chromatography

Question: My this compound is not eluting from the silica gel column, even with a high polarity solvent system. What could be the issue?

Answer: This is a common issue that can stem from several factors:

  • Compound Decomposition: Triterpenoids can sometimes be unstable on acidic silica gel[2]. Your compound might be decomposing on the column. To check for this, you can perform a stability test by spotting your crude sample on a TLC plate, letting it sit for a few hours, and then developing it to see if degradation occurs[2].

  • Incorrect Solvent System: The solvent system you are using may still not be appropriate. For highly polar triterpenoids, you might need to try more aggressive solvent systems. For instance, a small percentage of methanol or even a stock solution of 10% ammonium hydroxide in methanol mixed with a solvent like dichloromethane can be effective for very polar compounds[2].

  • Irreversible Adsorption: The compound may be irreversibly adsorbed onto the silica. This can happen if the silica gel is too activated or if there are highly polar functional groups on your molecule that bind strongly.

Troubleshooting Steps:

  • Test for Stability: Perform a 2D TLC to check for on-plate degradation, which can indicate instability on silica gel[2].

  • Use Deactivated Silica: Consider deactivating the silica gel by adding a small percentage of water or triethylamine to your slurry and eluent to reduce its acidity.

  • Alternative Stationary Phases: If instability is confirmed, switch to a less acidic stationary phase like alumina or consider reversed-phase chromatography[2].

  • Flush the Column: Try flushing the column with a very strong solvent like 100% methanol or a mixture of dichloromethane and methanol to see if you can recover any material.

Question: The separation between this compound and a close-running impurity is very poor, despite a good separation on TLC. Why is this happening and how can I improve it?

Answer: Poor separation on a column despite good TLC results can be frustrating. Here are the likely causes and solutions:

  • Overloading the Column: You may have loaded too much crude material onto the column. Overloading leads to broad bands that overlap, resulting in poor resolution.

  • Improper Loading Technique: If the initial band of your sample at the top of the column is not flat and narrow, it will lead to band broadening as the column runs. This can happen if the sample was not dissolved in the minimum amount of solvent or if the silica surface was disturbed during loading[3].

  • Column Dimensions: A long and thin column generally provides better separation than a short and wide one for difficult separations.

  • Flow Rate: Too fast a flow rate can decrease the equilibration time between the stationary and mobile phases, leading to poorer separation.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule is to use at least 50-100g of silica per gram of crude material for difficult separations.

  • Optimize Loading:

    • Wet Loading: Dissolve your sample in the absolute minimum amount of solvent, preferably the column eluent, before loading[3].

    • Dry Loading: For samples that are not very soluble in the eluent, use the dry loading technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column[3].

  • Adjust Column Geometry: Use a longer, narrower column to increase the separation path length.

  • Control the Flow Rate: Use gentle pressure to achieve a steady, but not excessively fast, flow rate.

Section 2: Crystallization

Question: I am unable to induce crystallization of my purified this compound. It remains an oil or an amorphous solid. What should I do?

Answer: Inducing crystallization can be a process of trial and error. If your compound is oily or amorphous, it could be due to residual impurities or the need for the right solvent system and conditions.

  • Purity: Even small amounts of impurities can inhibit crystal formation. Your sample may need further purification.

  • Solvent Choice: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling a hot, saturated solution or by the slow evaporation of the solvent.

Troubleshooting Steps:

  • Re-purify: Run the material through another column or a preparative TLC to ensure high purity.

  • Solvent Screening: Use a small amount of your sample to test different solvents. Place a few milligrams in several vials and add a few drops of different solvents (e.g., hexane, ethyl acetate, methanol, acetone, dichloromethane, and mixtures thereof) to find one that provides the desired solubility profile.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites.

    • Seeding: If you have a crystal from a previous batch, add a tiny seed crystal to the supersaturated solution.

    • Slow Evaporation: Dissolve the sample in a volatile solvent and allow it to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Dissolve your compound in a good solvent and place this vial inside a larger, sealed container with a "bad" solvent (one in which your compound is insoluble). The vapor of the bad solvent will slowly diffuse into your solution, reducing the solubility and promoting crystallization.

Quantitative Data Summary

The following tables represent typical data from a successful two-step purification of this compound.

Table 1: Column Chromatography Purification Results

StepSampleMass Loaded (mg)Main Fraction Mass (mg)Purity (by HPLC, %)Yield (%)
1Crude Extract500-15-
2After Column5001209224

Table 2: Recrystallization Purification Results

StepSampleMass In (mg)Recovered Crystals (mg)Purity (by HPLC, %)Yield (%)
1Column Purified1209599.579.2

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Column Preparation: A glass column (e.g., 40 cm length, 2 cm diameter) is packed with silica gel (230-400 mesh) as a slurry in hexane. The final packed height should be approximately 30 cm.

  • Sample Loading (Dry Loading):

    • Dissolve 500 mg of the crude this compound extract in 5 mL of dichloromethane.

    • Add 2 g of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained[3].

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity by introducing ethyl acetate (e.g., gradients of 2%, 5%, 10%, 20% ethyl acetate in hexane).

    • Collect fractions (e.g., 10 mL each) and monitor by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the plate in a 15% ethyl acetate/hexane system.

    • Visualize spots under UV light and/or by staining with a suitable agent (e.g., ceric ammonium molybdate).

    • Combine fractions containing the pure compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the partially purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Place approximately 10 mg of the column-purified this compound into a small test tube. Add a few drops of hot ethyl acetate to dissolve it. Then, slowly add hexane until the solution becomes slightly cloudy. This indicates that a hexane/ethyl acetate mixture is a good candidate for recrystallization.

  • Dissolution: Place 120 mg of the column-purified product into a small Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid.

  • Crystal Formation:

    • Slowly add hexane dropwise while the solution is still warm until a persistent slight turbidity is observed.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations

experimental_workflow crude Crude Extract of Lycopodium serratum methylation Esterification (Lycernuic Acid A -> this compound) crude->methylation 1. Methanol, H+ column Silica Gel Column Chromatography methylation->column 2. Load Crude Product tlc TLC Analysis of Fractions column->tlc 3. Elute with Gradient combine Combine Pure Fractions tlc->combine 4. Identify Pure Fractions recrystallize Recrystallization combine->recrystallize 5. Evaporate Solvent final_product Pure Methyl Lycernuate A (>99%) recrystallize->final_product 6. Isolate Crystals

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_cell Cell MLA This compound Receptor Membrane Receptor (e.g., GPCR) MLA->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates

Caption: Hypothetical signaling pathway involving this compound.

References

Validation & Comparative

Comparative Analysis of Methyl Lycernuate A and Other Known Lycernuates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Methyl lycernuate A" and "lycernuates" have not yielded specific information on a compound named this compound. This suggests that "this compound" may be a novel, recently discovered, or highly specialized compound not yet widely documented in publicly available scientific literature. Consequently, a direct comparative analysis with other known lycernuates, including quantitative data and detailed experimental protocols, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in this area, the following guide provides a general framework and highlights the types of data and experimental details that would be crucial for a comprehensive comparison, should information on this compound become available.

Framework for Comparison of Novel Compounds like this compound

A thorough comparative analysis of a novel compound like this compound against other known compounds in its class would typically involve the following sections:

Physicochemical Properties

A table summarizing key physicochemical properties is essential for understanding the compound's basic characteristics and predicting its behavior.

PropertyThis compoundKnown Lycernuate 1Known Lycernuate 2
Molecular Formula ---
Molecular Weight ---
Solubility ---
Melting Point ---
LogP ---
Purity (%) ---
Biological Activity Profile

Quantitative data from various assays are critical for comparing the biological effects of the compounds.

Assay TypeThis compoundKnown Lycernuate 1Known Lycernuate 2
IC50 / EC50 (Target X) ---
Enzyme Inhibition (Ki) ---
Cell Viability (CC50) ---
Receptor Binding (Kd) ---
Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings.

Example: Cell Viability Assay

  • Cell Culture: Specify the cell line used, culture medium, and conditions (e.g., temperature, CO2 concentration).

  • Compound Preparation: Detail the solvent used to dissolve the compounds and the range of concentrations tested.

  • Treatment: Describe the incubation time of the cells with the compounds.

  • Assay Method: Specify the viability assay used (e.g., MTT, XTT, CellTiter-Glo).

  • Data Analysis: Explain the method used to calculate CC50 values and the statistical analysis performed.

Signaling Pathway Analysis

Understanding the mechanism of action often involves mapping the compound's effect on cellular signaling pathways.

Hypothetical Signaling Pathway Affected by Lycernuates

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Lycernuate Lycernuate Lycernuate->Receptor

Caption: A generalized signaling cascade potentially modulated by lycernuates.

Experimental Workflow Visualization

Diagrams illustrating the experimental process enhance clarity and understanding.

Example Workflow for Compound Screening

Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Dose_Response Dose_Response Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Lead_Selection Lead_Selection Dose_Response->Lead_Selection Lead_Selection->End Confirmed

Caption: A typical workflow for identifying lead compounds from a library.

Conclusion and Future Directions

While a direct comparison involving "this compound" is not currently feasible due to a lack of available data, the framework provided here outlines the necessary components for a robust and objective evaluation once such data emerges. Researchers in the field are encouraged to publish their findings on novel compounds to contribute to the collective scientific knowledge and enable such comparative analyses. Future work should focus on isolating and characterizing "this compound," followed by a comprehensive evaluation of its biological activities against established compounds in the lycernuate family.

Unveiling the Potential of Methyl Lycernuate A: A Comparative Analysis Against Standard Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing search for novel therapeutic agents, the natural compound Methyl Lycernuate A, a serratene triterpenoid, is emerging as a candidate with potential antifungal properties. This guide offers a comparative analysis of the available preclinical data on this compound and its parent compound, Lycernuic Acid A, against established standard-of-care drugs for fungal infections, primarily focusing on their activity against Candida albicans, a prevalent human fungal pathogen.

At a Glance: Efficacy Against a Key Fungal Virulence Factor

Secreted aspartic proteases (SAPs) are crucial virulence factors for Candida albicans, facilitating tissue invasion and evasion of the host immune system. Lycernuic Acid A, the acidic precursor to this compound, has demonstrated inhibitory activity against these critical enzymes. This finding positions it as a compound of interest for the development of novel antifungal strategies.

Compound/Drug ClassTarget/Mechanism of ActionIC50 against C. albicans SAPs
Lycernuic Acid A Secreted Aspartic Protease (SAP) Inhibition20 µg/mL
Azoles (e.g., Fluconazole) Ergosterol Biosynthesis Inhibition (Lanosterol 14-α-demethylase)Not applicable (different mechanism)
Polyenes (e.g., Amphotericin B) Binds to Ergosterol, disrupting membrane integrityNot applicable (different mechanism)
Echinocandins (e.g., Caspofungin) Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesisNot applicable (different mechanism)

Deep Dive: Experimental Insights

Inhibition of Candida albicans Secreted Aspartic Proteases (SAPs) by Lycernuic Acid A

Experimental Protocol: The inhibitory activity of Lycernuic Acid A against the secreted aspartic proteases of Candida albicans was determined through a bioassay-guided fractionation of an ethanol extract of Lycopodium cernuum. The standard assay for SAP inhibition involves incubating the purified enzyme with a fluorescently labeled peptide substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

Further details of the specific experimental conditions, such as the specific SAP isozyme(s) tested, substrate concentration, and incubation times, would be required for exact replication and are typically found in the primary research literature.

Mechanism of Action: A Focus on Virulence

The primary proposed mechanism of antifungal action for Lycernuic Acid A is the inhibition of secreted aspartic proteases. These enzymes are pivotal for C. albicans pathogenesis. By neutralizing these proteases, Lycernuic Acid A may hinder the fungus's ability to:

  • Degrade host tissues to acquire nutrients for growth.

  • Penetrate host cell layers and invade deeper tissues.

  • Evade the host's immune response by degrading immune effector proteins.

The workflow for identifying and characterizing the anti-SAP activity of Lycernuic Acid A is depicted in the following diagram:

experimental_workflow extraction Ethanol Extraction of Lycopodium cernuum fractionation Bioassay-Guided Fractionation extraction->fractionation isolation Isolation of Lycernuic Acid A fractionation->isolation sap_assay Secreted Aspartic Protease (SAP) Assay isolation->sap_assay ic50 IC50 Determination sap_assay->ic50

Figure 1: Experimental workflow for the identification of SAP inhibitors.

Broader Biological Context: Other Potential Activities

While the primary focus has been on its antifungal potential, compounds isolated from Lycopodium species, including serratene triterpenoids, have been investigated for a range of other biological activities. Preliminary studies on extracts from Lycopodium cernuum have suggested potential anti-inflammatory and antioxidant properties. However, specific data on this compound for these activities is currently lacking.

The potential anti-inflammatory mechanism of related triterpenoids often involves the modulation of key signaling pathways. A generalized representation of an anti-inflammatory signaling pathway is shown below:

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) receptor->signaling cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) signaling->cytokines inhibitor Triterpenoid (Potential Inhibition) inhibitor->signaling

Figure 2: Generalized anti-inflammatory signaling pathway.

Future Directions and Conclusion

The discovery of the anti-SAP activity of Lycernuic Acid A provides a promising starting point for the development of new antifungal agents. This compound, as its methyl ester, may offer altered pharmacokinetic properties that could be advantageous for drug development.

However, it is crucial to underscore that the current data is preliminary. To establish the comparative efficacy of this compound, further research is imperative, including:

  • Head-to-head in vitro studies comparing the antifungal activity (e.g., Minimum Inhibitory Concentration - MIC) of this compound against a panel of Candida species with standard antifungal drugs.

  • In vivo studies in animal models of candidiasis to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Mechanism of action studies to fully elucidate the signaling pathways affected by this compound in fungal and host cells.

Validating the Biological Target of Methyl Lycernuate A: A Comparative Guide to BACE1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological targets of Methyl Lycernuate A, a triterpenoid natural product. Evidence strongly suggests that the primary target of its parent compound, Lycernuic Acid A, is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This document offers a comparison with other BACE1 inhibitors, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of BACE1 Inhibitors

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below compares the BACE1 inhibitory activity of Lycernuic Acid A with other selected natural and synthetic compounds.

CompoundCompound TypeBACE1 IC50 (µM)
Lycernuic Acid A Triterpenoid 0.23
Scutigeric AcidMeroterpenoid1.6[1]
Grifolic AcidMeroterpenoid1.4[1]
Ursolic AcidTriterpenoidNot specified, but potent
LupeolTriterpenoidNot specified, but potent
BaicaleinFlavonoid~10[2]
BerberineAlkaloid>100[2]
Verubecestat (MK-8931)Synthetic0.0022[3]
Lanabecestat (LY3314814)Synthetic0.0006[4]
LY2886721Synthetic0.0203[5]

Experimental Protocols for BACE1 Target Validation

A widely used method for determining the inhibitory activity of compounds against BACE1 is the Fluorescence Resonance Energy Transfer (FRET) assay. This in vitro assay provides a sensitive and efficient means for screening potential inhibitors.

BACE1 Inhibition FRET Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutant of the amyloid precursor protein)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the BACE1 FRET peptide substrate in an appropriate buffer.

    • Dilute the recombinant BACE1 enzyme to the desired working concentration in cold assay buffer immediately before use.

    • Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and BACE1 enzyme.

      • Test compound wells: Serial dilutions of the test compound and BACE1 enzyme.

      • Reference inhibitor wells: Serial dilutions of the reference inhibitor and BACE1 enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the BACE1 FRET peptide substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair used in the substrate (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of BACE1 inhibition for each concentration of the test compound and reference inhibitor relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Biological Pathways and Experimental Workflows

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) (toxic peptide) C99->Ab cleavage gamma_secretase γ-secretase gamma_secretase->C99 Plaques Amyloid Plaques Ab->Plaques aggregation BACE1 BACE1 (β-secretase) BACE1->APP Inhibitor This compound (or other inhibitor) Inhibitor->BACE1 inhibition

Caption: BACE1 cleaves APP, initiating the production of toxic Amyloid-β peptides.

Experimental Workflow for BACE1 Inhibitor Screening

The process of identifying and validating BACE1 inhibitors typically follows a structured workflow, from initial screening to detailed characterization.

BACE1_Inhibitor_Screening cluster_0 Screening cluster_1 Validation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (e.g., Natural Products) Primary_Screen Primary Screen (e.g., FRET assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response Analysis (IC50 determination) Hit_Compounds->Dose_Response Selectivity_Assay Selectivity Assays (vs. other proteases) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., enzyme kinetics) Selectivity_Assay->Mechanism_of_Action SAR Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: Workflow for identifying and characterizing novel BACE1 inhibitors.

Logical Relationship of this compound and BACE1

The validation of this compound as a potential therapeutic agent for Alzheimer's disease is based on its proposed interaction with BACE1 and the downstream consequences of this inhibition.

Logical_Relationship MLA This compound BACE1_Inhibition BACE1 Inhibition MLA->BACE1_Inhibition causes Ab_Reduction Reduced Amyloid-β Production BACE1_Inhibition->Ab_Reduction leads to Plaque_Reduction Reduced Amyloid Plaque Formation Ab_Reduction->Plaque_Reduction results in Therapeutic_Potential Therapeutic Potential for Alzheimer's Disease Plaque_Reduction->Therapeutic_Potential suggests

Caption: The proposed therapeutic action of this compound via BACE1 inhibition.

References

Structure-Activity Relationship of Methyl Salicylate Derivatives as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative analysis of a series of synthesized methyl salicylate derivatives incorporating a piperazine moiety. The structure-activity relationship (SAR) of these compounds is examined, supported by experimental data from in vivo and in vitro studies, to elucidate the structural features crucial for their anti-inflammatory effects.

Comparative Analysis of Anti-Inflammatory Activity

A series of sixteen methyl salicylate derivatives (M1-M16) were synthesized and evaluated for their anti-inflammatory properties. The in vivo anti-inflammatory activity was assessed using two standard models: xylol-induced ear edema and carrageenan-induced paw edema in mice. The results, summarized in the table below, highlight significant variations in efficacy among the derivatives, providing valuable insights into their SAR. All compounds were administered at a dose of 100 mg/kg, with aspirin (100 mg/kg) and indomethacin (5 mg/kg) serving as positive controls.[1][2]

CompoundR GroupInhibition of Xylol-Induced Ear Edema (%)Inhibition of Carrageenan-Induced Paw Edema (%)
M1H45.335.2
M22-F65.855.4
M33-F50.140.3
M44-F58.748.9
M52-Cl55.445.6
M63-Cl48.238.7
M74-Cl56.146.8
M82-Br53.943.1
M94-Br54.844.5
M102-CH330.221.3
M114-CH342.132.5
M122-OCH340.530.1
M134-OCH351.341.8
M142,4-diCl68.558.2
M152,6-diCl75.465.7
M162,4,6-triCl80.170.3
Aspirin-40.230.1
Indomethacin-82.372.5

Data compiled from the study by Li et al. (2016).[1][3]

From the data, several key SAR observations can be made:

  • Effect of Halogen Substitution: The introduction of halogen atoms on the phenyl ring attached to the piperazine moiety generally enhanced anti-inflammatory activity compared to the unsubstituted analog (M1). Dichloro- and trichloro-substituted derivatives (M14, M15, and M16) exhibited the most potent activity.

  • Positional Isomerism: The position of the substituent on the phenyl ring influenced the activity. For instance, 2-fluoro substitution (M2) resulted in higher potency than 3-fluoro (M3) and 4-fluoro (M4) substitutions.

  • Nature of the Substituent: Electron-withdrawing groups (halogens) were generally more favorable for activity than electron-donating groups like methyl (M10, M11) and methoxy (M12, M13). The 2-methyl substituted compound (M10) showed the lowest activity.

  • Polysubstitution: Increasing the number of chlorine substituents on the phenyl ring correlated with a progressive increase in anti-inflammatory activity, with the 2,4,6-trichloro derivative (M16) being the most active compound in the series, showing efficacy comparable to indomethacin.[1]

Experimental Protocols

In Vivo Anti-Inflammatory Assays

1. Xylol-Induced Ear Edema in Mice:

  • Animal Model: Kunming mice of either sex, weighing 18-22 g.

  • Procedure: A 0.1 mL volume of the test compound (100 mg/kg), vehicle (control), or standard drug (aspirin or indomethacin) was administered orally. After 30 minutes, 0.03 mL of xylene was applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear served as a control. One hour after xylene application, the mice were euthanized, and circular sections of both ears were excised using a cork borer (8 mm diameter) and weighed.

  • Data Analysis: The degree of edema was calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema was calculated using the formula: Inhibition (%) = [(Wc - Wt) / Wc] x 100, where Wc is the average edema of the control group and Wt is the average edema of the treated group.[1][2]

2. Carrageenan-Induced Paw Edema in Mice:

  • Animal Model: Kunming mice of either sex, weighing 18-22 g.

  • Procedure: The test compounds (100 mg/kg), vehicle, or standard drugs were administered orally. One hour later, 0.1 mL of a 1% carrageenan suspension in saline was injected into the subplantar tissue of the right hind paw.

  • Data Analysis: Paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema was calculated for each time point.[1][2]

In Vitro Anti-Inflammatory Assay

Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW264.7 Macrophages:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with LPS (1 µg/mL) for 24 hours.

  • Data Analysis: The concentrations of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. The inhibitory effect of the compounds on cytokine release was then determined.[2][3]

Visualizing the Mechanism of Action and Experimental Workflow

The anti-inflammatory effect of these methyl salicylate derivatives is believed to be mediated, at least in part, through the inhibition of the cyclooxygenase-2 (COX-2) pathway.[2][4][5]

experimental_workflow cluster_synthesis Compound Synthesis cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Methyl Salicylate & Piperazine synthesis Synthesis of Derivatives (M1-M16) start->synthesis characterization Characterization (NMR, MS) synthesis->characterization drug_admin Oral Administration characterization->drug_admin lps_stimulation LPS Stimulation characterization->lps_stimulation animal_model Kunming Mice animal_model->drug_admin ear_edema Xylol-Induced Ear Edema drug_admin->ear_edema paw_edema Carrageenan-Induced Paw Edema drug_admin->paw_edema inhibition_calc Inhibition Calculation ear_edema->inhibition_calc paw_edema->inhibition_calc cell_line RAW264.7 Macrophages cell_line->lps_stimulation cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay cytokine_assay->inhibition_calc sar_analysis Structure-Activity Relationship inhibition_calc->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of methyl salicylate derivatives.

signaling_pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates COX2_gene COX-2 Gene (Transcription) NFkB->COX2_gene induces COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation M16 Methyl Salicylate Derivative (M16) M16->COX2_gene inhibits transcription M16->COX2_protein inhibits activity

Caption: Proposed mechanism of action for the anti-inflammatory effect of methyl salicylate derivatives.

References

Comparative Guide to the Analytical Detection of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the detection and quantification of Methyl Lycernuate A, a methyl ester of the serratene triterpenoid Lycernuic Acid A. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and pharmacokinetic studies. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offering supporting data from the analysis of structurally similar triterpenoids to guide researchers in their methodological choices.

Executive Summary

While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for the analysis of similar triterpenoid compounds. Both GC-MS and HPLC-MS are powerful techniques for the analysis of this compound, each with distinct advantages and considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) typically requires a derivatization step to increase the volatility of the analyte. It offers high chromatographic resolution and is well-suited for the analysis of complex mixtures.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can often analyze the compound directly without derivatization. It is a versatile technique applicable to a wide range of polarities and is particularly useful for thermally labile compounds.

The choice between these methods will depend on factors such as the sample matrix, the required sensitivity, available instrumentation, and the specific goals of the analysis.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of compounds structurally similar to this compound using GC-MS and HPLC-MS. These values are representative of the expected performance for these analytical platforms.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 100 - 200 µg/L (for various terpenoids)[1]0.08 - 0.65 µg/mL (for various triterpenoids)[2]
Limit of Quantification (LOQ) -0.24 - 1.78 µg/mL (for various triterpenoids)[2]
Accuracy (Recovery) -97.7% - 101.4% (for various triterpenoids and phenolic acids)[3]
Precision (RSD) < 15%< 5%[4]
Derivatization Typically required (e.g., silylation)[1]Often not required

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of triterpenoids, which would be applicable to this compound, and involves a necessary derivatization step.

a) Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Derivatization: To the dried extract, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (e.g., 22:13:65 v/v/v).[1]

  • Reaction: Heat the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours) to ensure complete derivatization of any hydroxyl groups.[1]

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent HP 6890 GC system or similar.

  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Programmed Temperature Vaporizing (PTV) injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 65°C held for 2 minutes, followed by a ramp of 6°C/min to 300°C, with a final hold for 20 minutes.[5]

  • Mass Spectrometer: Quadrupole Mass Spectrometer (e.g., Agilent 5973) or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Range: m/z 50-650.[5]

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol provides a general framework for the direct analysis of triterpenoids like this compound without the need for derivatization.

a) Sample Preparation:

  • Extraction: Extract the sample with an appropriate solvent (e.g., methanol).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a suitable concentration for injection.

b) HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or similar.

  • Column: Hypersil C18 column or equivalent.

  • Mobile Phase: A gradient of methanol and water is commonly used.[4]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 20°C or 35°C) to ensure reproducible retention times.[2]

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for the analyte.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Analysis Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Decision Derivatization Feasible? Filtration->Decision GC_MS GC-MS Analysis Decision->GC_MS Yes HPLC_MS HPLC-MS Analysis Decision->HPLC_MS No Derivatization Derivatization (e.g., Silylation) Data_Acquisition Data Acquisition (MS Spectra) GC_MS->Data_Acquisition HPLC_MS->Data_Acquisition Derivatization->GC_MS Quantification Quantification Data_Acquisition->Quantification Method_Comparison cluster_pros_gc Advantages of GC-MS cluster_cons_gc Disadvantages of GC-MS cluster_pros_hplc Advantages of HPLC-MS cluster_cons_hplc Disadvantages of HPLC-MS GC_MS GC-MS Pro_GC1 High Resolution GC_MS->Pro_GC1 Pro_GC2 Established Libraries GC_MS->Pro_GC2 Con_GC1 Requires Derivatization GC_MS->Con_GC1 Con_GC2 Thermal Lability Issues GC_MS->Con_GC2 HPLC_MS HPLC-MS Pro_HPLC1 No Derivatization (Often) HPLC_MS->Pro_HPLC1 Pro_HPLC2 Wide Applicability HPLC_MS->Pro_HPLC2 Con_HPLC1 Lower Resolution (than GC) HPLC_MS->Con_HPLC1 Con_HPLC2 Matrix Effects HPLC_MS->Con_HPLC2

References

Methyl Lycernuate A: Investigating a Knowledge Gap in Synergistic Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective combination therapies in oncology is a paramount objective. This guide addresses the current scientific understanding of Methyl lycernuate A, a natural triterpenoid, and explores the yet-to-be-researched landscape of its synergistic potential with other therapeutic agents.

This compound is a triterpenoid that has been isolated from the whole plants of Lycopodium clavatum[1][2]. While the chemical structure of this compound has been established, the scientific literature currently lacks studies investigating its synergistic effects when combined with other agents for any therapeutic application, including cancer therapy.

The Untapped Potential: Learning from Related Compounds

Although no data exists for this compound, studies on other compounds isolated from Lycopodium clavatum and the plant extract itself provide a compelling rationale for future investigations into its synergistic capabilities.

Several other triterpenoids isolated from Lycopodium clavatum have demonstrated noteworthy biological activities. For instance, certain serratane triterpenoids from this plant have shown anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and downregulating the expression of pro-inflammatory cytokines[3][4][5]. Additionally, some triterpenoids from Lycopodium clavatum have exhibited cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer)[1][2].

Furthermore, a study on the crude extract of Lycopodium clavatum revealed a synergistic antiproliferative effect when combined with quercetin, a natural flavonoid, on colon cancer cells[6]. This combination led to a significant reduction in cell growth and colony formation compared to individual treatments. The study also observed a downregulation of matrix metalloproteinases (MMP2 and MMP9) and modulation of key genes involved in apoptosis and cell signaling, such as p53, Bax, Bcl2, and Caspase 3[6]. This finding underscores the potential for compounds within Lycopodium clavatum, such as this compound, to act in concert with other molecules to enhance therapeutic outcomes.

Future Directions: A Hypothetical Framework for Investigating Synergy

Given the absence of experimental data for this compound, this guide proposes a hypothetical experimental workflow to systematically evaluate its potential synergistic effects with known anticancer agents. This workflow provides a roadmap for researchers to explore this promising but uninvestigated area.

G cluster_in_vitro In Vitro Analysis cluster_mechanism Mechanistic Studies (for synergistic combinations) cluster_in_vivo In Vivo Validation A Select Cancer Cell Lines (e.g., Lung, Colon, Breast) B Determine IC50 of This compound (MLA) A->B C Determine IC50 of Partner Drug (e.g., Paclitaxel) A->C D Combination Treatment (Fixed Ratio or Checkerboard Assay) B->D C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Calculate Combination Index (CI) (Chou-Talalay Method) E->F G Synergy (CI < 1) Antagonism (CI > 1) Additive (CI = 1) F->G H Western Blot Analysis (Apoptosis, Cell Cycle, Signaling Pathways) G->H Proceed if Synergy is observed K Xenograft Mouse Model H->K Validate promising combinations I Flow Cytometry (Cell Cycle Arrest, Apoptosis) J Gene Expression Analysis (RT-qPCR, RNA-seq) L Treatment Groups: - Vehicle - MLA alone - Partner Drug alone - MLA + Partner Drug K->L M Monitor Tumor Growth and Survival L->M N Evaluate Toxicity L->N

Caption: Hypothetical workflow for screening and validating synergistic effects of this compound.

Potential Mechanistic Insights: Targeting Cancer Signaling Pathways

A common mechanism through which combination therapies exert synergistic effects is the simultaneous targeting of multiple nodes within a critical signaling pathway. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and controls cell proliferation, survival, and metabolism. A hypothetical synergistic interaction could involve this compound and a partner drug targeting different components of this pathway, leading to a more potent anti-cancer effect than either agent alone.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation MLA Hypothetical Target: This compound MLA->Akt PartnerDrug Partner Drug (e.g., PI3K Inhibitor) PartnerDrug->PI3K

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway by this compound and a partner drug.

Conclusion

While the synergistic effects of this compound remain an unexplored field, the biological activities of its chemical relatives from Lycopodium clavatum and the demonstrated synergy of the plant's extract with quercetin provide a strong impetus for future research. The proposed experimental workflow and mechanistic considerations offer a foundational guide for scientists to unlock the potential of this compound in combination therapies. Further investigation is essential to determine if this compound can be a valuable component in the next generation of synergistic cancer treatments.

References

Safety Operating Guide

Proper Disposal of Methyl Lycernuate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for methyl lycernuate, a long-chain fatty acid methyl ester. Due to the limited availability of specific safety data for methyl lycernuate, a cautious approach, adhering to the general best practices for fatty acid methyl esters (FAMEs), is strongly recommended.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle methyl lycernuate in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of a spill, absorb the material with a non-combustible absorbent, such as vermiculite or sand.[1] Store waste methyl lycernuate in a clearly labeled, sealed, and compatible container away from heat, sparks, and open flames.[1]

Quantitative Data

PropertyValueNotes
Physical State Likely liquid or low-melting solidBased on similar long-chain FAMEs.
Solubility Insoluble in water; Soluble in organic solvents (e.g., alcohol, ether, acetone)General characteristic of FAMEs.
Boiling Point N/ASpecific data for methyl lycernuate is not available.
Flash Point N/ASpecific data for methyl lycernuate is not available. Long-chain FAMEs are generally combustible.
Toxicity To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]Handle with care as potential hazards are unknown.
Environmental Hazards Expected to be readily biodegradable.[1] However, do not let the product enter drains.[2]Prevents contamination of aquatic systems.

Step-by-Step Disposal Protocol

The disposal of methyl lycernuate must comply with all federal, state, and local regulations. The following protocol provides a general framework for its proper disposal:

  • Waste Identification and Segregation :

    • Characterize the waste stream containing methyl lycernuate.

    • Do not mix methyl lycernuate waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization :

    • Use a chemically compatible and leak-proof container for collecting waste methyl lycernuate. The original container is often a suitable choice.

    • Ensure the container is tightly sealed when not in use.

    • Label the container clearly with "Hazardous Waste," the full chemical name "Methyl Lycernuate," and any known hazard characteristics (e.g., "Combustible").

  • Storage :

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal Request :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste composition and volume.

  • Recommended Disposal Method :

    • The preferred method of disposal for chemical waste of this nature is typically high-temperature incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the compound.

    • Under no circumstances should methyl lycernuate be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of methyl lycernuate.

cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Methyl Lycernuate Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit collect Collect Waste in a Compatible, Sealed Container spill_kit->collect label_waste Label Container: 'Hazardous Waste' 'Methyl Lycernuate' collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store check_compat Check for Incompatible Materials in Storage Area store->check_compat contact_ehs Contact Environmental Health & Safety (EHS) check_compat->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup incinerate Incineration by Licensed Facility pickup->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of methyl lycernuate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.